Nav1.8-IN-13
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H16F6N4O3 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16F6N4O3/c1-11-7-13(35-22(26,27)28)3-4-15(11)31-10-32(16-5-6-19(33)30-12(16)2)20(34)14-8-18(21(23,24)25)29-9-17(14)31/h3-9H,10H2,1-2H3,(H,30,33) |
InChIキー |
KDVYWGKDSHINDP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, making it a prime target for the development of novel, non-opioid analgesics.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 has distinct biophysical properties that set it apart from other sodium channel subtypes.[3][4][5] These include resistance to tetrodotoxin (B1210768) (TTX) and slower inactivation kinetics, which allow it to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing characteristic of chronic pain states.[1][4][5]
While a specific compound designated "Nav1.8-IN-13" is not documented in publicly available scientific literature, this guide will provide a comprehensive overview of the core mechanism of action for a representative selective Nav1.8 inhibitor. The principles, data, and protocols described herein are based on established knowledge of well-characterized Nav1.8 inhibitors and are intended to serve as a technical reference for research and development in this area.
Core Mechanism of Action: Selective Pore Blockade
Selective inhibitors of Nav1.8 typically function as pore blockers , physically occluding the ion conduction pathway of the channel to prevent the influx of sodium ions.[5][6] This action directly inhibits the generation and propagation of action potentials in nociceptive neurons, leading to a reduction in pain sensation.[6] A key feature of many potent Nav1.8 inhibitors is their state-dependent and use-dependent block, meaning they bind with higher affinity to the channel in its open or inactivated states, which are more prevalent during the high-frequency firing associated with pain signals.[7][8] This selectivity for the active states of the channel in pain-sensing neurons helps to minimize effects on normal neuronal function.[6]
Quantitative Data Summary
The following table summarizes hypothetical yet representative quantitative data for a selective Nav1.8 inhibitor, illustrating the typical potency and selectivity profile sought in drug discovery programs.
| Parameter | Value | Description |
| hNav1.8 IC50 (Tonic Block) | 250 nM | Concentration causing 50% inhibition of the human Nav1.8 channel at a resting state. |
| hNav1.8 IC50 (Inactivated State) | 10 nM | Concentration causing 50% inhibition of the human Nav1.8 channel in the inactivated state, indicating state-dependence.[7] |
| hNav1.8 IC50 (Use-Dependent, 10 Hz) | 15 nM | Concentration causing 50% inhibition during repetitive stimulation at 10 Hz, demonstrating use-dependent block. |
| Selectivity vs. hNav1.5 (Cardiac) | >1000-fold | Ratio of IC50 for hNav1.5 to hNav1.8, indicating a low potential for cardiac side effects. |
| Selectivity vs. hNav1.7 (Pain Target) | >100-fold | Ratio of IC50 for hNav1.7 to hNav1.8, showing selectivity over another key pain-related sodium channel. |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway and the mechanism of its inhibition.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol details the methodology for determining the concentration-dependent inhibition of a compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).[3]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8 channels in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.[3]
-
Maintain cells at 37°C in a 5% CO2 incubator.[3]
-
Plate cells onto glass coverslips 24-48 hours prior to recording.[3]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[3]
-
Establish a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.[3]
-
Clamp the cell at a holding potential of -100 mV.
4. Voltage Protocols:
-
Tonic Block:
-
Apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 10 seconds to elicit Nav1.8 currents.[3]
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the block to reach a steady state at each concentration.
-
Perform a washout with the external solution to assess the reversibility of the block.[3]
-
-
Inactivated-State Block:
-
Modify the protocol to include a 500 ms pre-pulse to a voltage that causes significant channel inactivation (e.g., -40 mV) before the test pulse to 0 mV.
-
Apply increasing concentrations of the test compound as described for the tonic block.
-
5. Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of a novel Nav1.8 inhibitor.
Caption: A typical drug discovery workflow for Nav1.8 inhibitors.
In Vivo Efficacy
The analgesic potential of a selective Nav1.8 inhibitor is evaluated in various preclinical models of pain. These models are designed to mimic human pain conditions and assess the compound's ability to alleviate pain-related behaviors.
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia.
-
Spared Nerve Injury (SNI): Involves the transection of two of the three terminal branches of the sciatic nerve, resulting in persistent hypersensitivity.
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel (B517696) or oxaliplatin (B1677828) to induce neuropathic pain symptoms.[9]
-
-
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA): Injection of CFA into the paw induces a localized and persistent inflammation, causing thermal hyperalgesia and mechanical allodynia.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where carrageenan injection into the paw causes swelling and pain hypersensitivity.
-
In these models, the efficacy of the Nav1.8 inhibitor is assessed by measuring its ability to reverse or prevent the development of pain-related behaviors compared to a vehicle control.
Conclusion
Selective inhibitors of the Nav1.8 sodium channel represent a promising class of non-addictive analgesics for the treatment of a variety of pain states.[10] Their mechanism of action is centered on the state- and use-dependent blockade of the channel's pore, which effectively dampens the hyperexcitability of nociceptive neurons.[6][7] A thorough characterization of the potency, selectivity, and mechanism of action using detailed experimental protocols, such as whole-cell patch-clamp electrophysiology, is critical for the successful development of these targeted therapies.[3][5] The continued investigation into Nav1.8 inhibitors holds the potential to deliver significant advancements in pain management.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: The compound "Nav1.8-IN-13" is not described in publicly available scientific literature. This technical guide, therefore, focuses on the well-established role of the voltage-gated sodium channel Nav1.8 in nociception and utilizes data from representative, well-characterized selective Nav1.8 inhibitors to illustrate the principles of its therapeutic targeting for pain. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction: Nav1.8 as a Key Target in Nociception
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical component in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral nervous system (PNS), specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 plays a pivotal role in the excitability of nociceptors.[1][3] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, allow it to contribute significantly to the upstroke of the action potential, particularly during the repetitive firing that characterizes chronic pain states.[3][4]
Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, further validating Nav1.8 as a significant target for analgesic drug development.[5] Selective inhibition of Nav1.8 is a promising therapeutic strategy for a variety of pain conditions, including inflammatory, neuropathic, and postoperative pain, with the potential for a reduced side-effect profile compared to non-selective sodium channel blockers that can affect the central nervous system (CNS) and cardiovascular system.[5][6]
The Nociceptive Signaling Pathway and the Role of Nav1.8
Nociception, the neural process of encoding noxious stimuli, is initiated at the peripheral terminals of nociceptive neurons. Upon encountering a harmful stimulus (thermal, mechanical, or chemical), these neurons depolarize. Nav1.8 channels, with their relatively depolarized threshold of activation, are key contributors to this process, enabling the generation and propagation of action potentials that travel from the periphery to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.
In chronic pain states, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability and a lowered threshold for pain.[5] By selectively blocking Nav1.8, compounds can dampen this hyperexcitability at its source in the peripheral nervous system, thereby reducing the transmission of pain signals without affecting other essential neuronal functions.
Figure 1. Nociceptive signaling pathway involving Nav1.8 and the site of action for selective inhibitors.
Quantitative Data for Representative Nav1.8 Inhibitors
The development of selective Nav1.8 inhibitors has led to several well-characterized compounds. The following tables summarize publicly available data for some of these molecules, illustrating their potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | Nav1.8 IC50 (nM) | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.7/Nav1.8) | Selectivity (Nav1.5/Nav1.8) |
| A-803467 | 11 | >10,000 | >10,000 | >909x | >909x |
| PF-01247324 | 196 | >30,000 | >30,000 | >153x | >153x |
| VX-150 | ~29 | >10,000 | >10,000 | >345x | >345x |
| A-887826 | 11 | >10,000 | >10,000 | >909x | >909x |
Data compiled from publicly available sources. IC50 values can vary depending on experimental conditions.
Table 2: In Vivo Efficacy of a Representative Nav1.8 Inhibitor (A-803467) in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Efficacious Dose Range (mg/kg) | Observed Effect |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | i.p. | 30 - 100 | Reversal of thermal hyperalgesia |
| Spinal Nerve Ligation (SNL) Neuropathic Pain | Rat | i.p. | 30 - 100 | Reversal of mechanical allodynia |
| Formalin-Induced Pain | Rat | i.p. | 30 - 100 | Reduction of nocifensive behaviors |
Data is representative and compiled from publicly available literature. Efficacy can vary based on the specific experimental design.
Experimental Protocols
The characterization of Nav1.8 inhibitors relies on a suite of established in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique provides a direct measure of the inhibitory effect of a compound on Nav1.8 channels expressed in a heterologous system.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.8 channels.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN10A gene are cultured in standard conditions (37°C, 5% CO2).
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Pipette Solution (Internal): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution: Contains (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system. The effect on the peak Nav1.8 current is measured at a steady state for each concentration.
-
Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
-
In Vivo Nociception: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the efficacy of a compound in reducing pain behaviors associated with inflammation.
-
Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia in rats following CFA-induced inflammation.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are used and acclimated to the testing environment.
-
Baseline Measurement: The baseline paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus (e.g., Hargreaves test).
-
Induction of Inflammation: A subcutaneous injection of CFA (e.g., 100 µL) is administered into the plantar surface of one hind paw.
-
Post-CFA Measurement: 24 hours after CFA injection, thermal hyperalgesia is confirmed by a significant decrease in paw withdrawal latency in the ipsilateral paw.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Testing: Paw withdrawal latencies are measured at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the magnitude and duration of the analgesic effect.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated for each time point and dose.
-
Figure 2. A representative experimental workflow for the preclinical evaluation of a Nav1.8 inhibitor.
Conclusion
The voltage-gated sodium channel Nav1.8 is a well-validated and compelling target for the development of novel analgesics. Its restricted expression in peripheral nociceptors offers a clear advantage for creating targeted pain therapies with a reduced risk of CNS and cardiovascular side effects. The data from representative selective inhibitors demonstrate that potent and specific blockade of Nav1.8 can effectively reverse pain behaviors in preclinical models of inflammatory and neuropathic pain. While specific information on "this compound" is not publicly available, the principles outlined in this guide provide a robust framework for understanding the role of selective Nav1.8 inhibitors in nociception and for guiding future research and development in this promising area of pain therapeutics.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raqualia.com [raqualia.com]
Executive Summary:
The voltage-gated sodium channel Nav1.8 has emerged as a critical, genetically validated target for the treatment of pain. Expressed predominantly in peripheral sensory neurons, it plays a key role in the generation and propagation of action potentials in response to noxious stimuli. Its restricted expression pattern presents a unique therapeutic opportunity to develop potent analgesics devoid of the central nervous system side effects and addiction potential associated with opioids. While information on a specific compound designated "Nav1.8-IN-13" is not publicly available, this guide provides a comprehensive overview of the core principles and effects of selective Nav1.8 inhibition on sensory neurons, drawing on data from well-characterized preclinical and clinical compounds such as A-803467, PF-01247324, and the recently approved suzetrigine (B10856436) (VX-548). This document details the mechanism of action, quantitative pharmacology, and key experimental protocols used to characterize this promising class of non-opioid analgesics.
The Role of Nav1.8 in Sensory Neuron Excitability
The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel. It is almost exclusively expressed in the dorsal root ganglion (DRG) and trigeminal ganglion, specifically within the small-diameter C-fiber and Aδ-fiber neurons responsible for transmitting pain signals.
Distinct biophysical properties make Nav1.8 a crucial contributor to nociceptor function:
-
Depolarized Voltage Dependence of Inactivation: Nav1.8 channels remain available for activation at more depolarized membrane potentials that inactivate other Nav channel subtypes. This allows them to support repetitive firing during prolonged noxious stimuli.
-
Slow Inactivation Kinetics: The channel inactivates slowly, contributing to a sustained inward sodium current.
-
Major Contributor to Action Potential Upstroke: In nociceptive neurons, Nav1.8 is responsible for carrying the majority of the sodium current during the rising phase of the action potential.
In pathological pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.8 are often upregulated, contributing to the hyperexcitability of sensory neurons that underlies allodynia and hyperalgesia.[1] Selective blockade of this channel is therefore a primary strategy for normalizing sensory neuron activity and producing analgesia.
Mechanism of Action of Selective Nav1.8 Inhibitors
Selective Nav1.8 inhibitors are small molecules designed to bind to the Nav1.8 channel protein and block the influx of sodium ions, thereby dampening neuronal excitability. This inhibition is often state-dependent, meaning the drug may have a higher affinity for certain conformations of the channel (e.g., resting, open, or inactivated states).
For example, the novel inhibitor suzetrigine acts via an allosteric mechanism, binding to the channel's second voltage-sensing domain (VSD2) to stabilize the closed state.[2][3] This prevents the channel from opening in response to depolarization. Other compounds, such as PF-01247324, have been shown to exhibit frequency- and state-dependent block, becoming more effective as neurons fire at higher frequencies, a characteristic of chronic pain states.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway and the point of intervention for selective inhibitors.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative selective Nav1.8 inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Reference(s) |
| A-803467 | Human Nav1.8 | Whole-Cell Patch Clamp | 8 | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [6][7] |
| Rat TTX-R Current | Whole-Cell Patch Clamp | 140 | - | [6] | |
| PF-01247324 | Human Nav1.8 | Whole-Cell Patch Clamp | 196 | >50-fold vs. hNav1.5; >65-fold vs. TTX-S | [4][5][8] |
| Human DRG TTX-R | Whole-Cell Patch Clamp | 331 | - | [4][5][8] | |
| Rat DRG TTX-R | Whole-Cell Patch Clamp | 448 | - | [4][5] | |
| Suzetrigine (VX-548) | Human Nav1.8 | Electrophysiology | 0.27 | ≥31,000-fold vs. other Nav subtypes | [2][3] |
| VX-150 (active metabolite) | Human Nav1.8 | Electrophysiology | 15 | >400-fold vs. other Nav subtypes | - |
Table 2: In Vivo Preclinical Efficacy in Rodent Pain Models
| Compound | Animal Model | Species | Endpoint | Efficacy (ED50, mg/kg, i.p.) | Reference(s) |
| A-803467 | Spinal Nerve Ligation | Rat | Mechanical Allodynia | 47 | [6][7] |
| Sciatic Nerve Injury | Rat | Mechanical Allodynia | 85 | [6][7] | |
| CFA-induced Inflammation | Rat | Thermal Hyperalgesia | 41 | [6][7] | |
| Capsaicin-induced Allodynia | Rat | Mechanical Allodynia | ~100 | [6][7] | |
| PF-01247324 | Inflammatory & Neuropathic Pain | Rodent | Nociception | Efficacious (oral admin) | [4][5][8] |
CFA: Complete Freund's Adjuvant
Table 3: Clinical Efficacy and Safety of Suzetrigine (VX-548)
| Parameter | Abdominoplasty Study | Bunionectomy Study | Reference(s) |
| Primary Efficacy Endpoint | |||
| SPID48 vs. Placebo (LS Mean Difference) | 48.4 (p < 0.0001) | 29.3 (p = 0.0002) | [1][9][10][11] |
| Key Secondary Efficacy Endpoint | |||
| Median Time to Pain Relief vs. Placebo | 119 min vs. 480 min | 240 min vs. 480 min | [1][9][11] |
| Safety - Incidence of Any Adverse Events (%) | |||
| Suzetrigine | 50.0% | 31.0% | [9][10][11][12] |
| Placebo | 56.3% | 35.2% | [9][10][11][12] |
| Hydrocodone/Acetaminophen | 60.7% | 41.8% | [9][10][11][12] |
| Common Adverse Events | Nausea, Constipation, Headache, Dizziness | Nausea, Headache, Dizziness | [13][12][14] |
SPID48: Time-weighted Sum of the Pain Intensity Difference over 48 hours; LS: Least Squares.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors. Below are protocols for key in vitro and in vivo assays.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency, selectivity, and state-dependence of a test compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells) or native DRG neurons.
Materials:
-
Cells: HEK293 cells stably expressing human Nav1.8 or cultured primary DRG neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
Test Compound: Stock solution in DMSO, serially diluted in external solution.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane.
-
Voltage-Clamp Protocols:
-
Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a current. After establishing a stable baseline, perfuse increasing concentrations of the test compound.
-
Inactivated-State Block: Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate a significant portion of the channels. Use a similar pulse protocol to measure the remaining current and assess block.
-
Frequency-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the reduction in peak current over the course of the train in the presence of the compound.
-
-
Data Analysis: Calculate the percentage of current blocked at each concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol: Rodent Formalin Test (Inflammatory Pain Model)
Objective: To assess the analgesic efficacy of a test compound on both acute nociceptive and persistent inflammatory pain.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Formalin Solution: 5% formalin in saline.
-
Test Compound: Formulated for systemic administration (e.g., i.p., p.o.).
-
Observation Chamber: A clear plexiglass chamber with a mirror to allow unobstructed observation of the paws.
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes for i.p.).
-
Formalin Injection: Inject 50 µL (rat) or 20 µL (mouse) of 5% formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection. This phase reflects direct activation of nociceptors.
-
Phase 2 (Inflammatory): 15-40 minutes post-injection. This phase is driven by central sensitization and inflammation.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the compound-treated group to the vehicle-treated group for each phase. Calculate the percentage of inhibition.
Protocol: Chronic Constriction Injury (Neuropathic Pain Model)
Objective: To evaluate the efficacy of a test compound in a model of nerve injury-induced neuropathic pain.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Supplies: Anesthesia, sterile surgical instruments, 4-0 chromic gut sutures.
-
Behavioral Testing Equipment: von Frey filaments (for mechanical allodynia), radiant heat source (for thermal hyperalgesia).
-
Test Compound: Formulated for systemic administration.
Procedure:
-
Surgical Procedure: Anesthetize the rat. Expose the common sciatic nerve and place four loose ligatures around it with ~1 mm spacing. The ligatures should be tightened until they just evoke a brief twitch in the hind limb.
-
Post-Operative Recovery: Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
Baseline Behavioral Testing: Before administering any compound, measure the baseline pain response.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the injured paw to determine the paw withdrawal threshold (PWT). A lower PWT indicates allodynia.
-
-
Compound Administration: Administer the test compound or vehicle.
-
Post-Dose Behavioral Testing: At the expected time of peak effect, re-assess the PWT.
-
Data Analysis: Compare the post-dose PWT in the treated group to the vehicle group. Efficacy is demonstrated by a significant increase in the PWT towards pre-injury levels.
Conclusion and Future Directions
The selective inhibition of the Nav1.8 sodium channel represents a significant advancement in pain medicine, offering the potential for potent, non-opioid analgesia. Preclinical and clinical data from a range of compounds have validated the critical role of Nav1.8 in pain signaling in sensory neurons. The successful development and approval of suzetrigine marks a milestone, providing a new therapeutic class for acute pain management.[15][16] Future research will likely focus on expanding the application of Nav1.8 inhibitors to chronic neuropathic pain conditions, optimizing pharmacokinetic profiles for different pain etiologies, and exploring next-generation inhibitors with even greater selectivity and novel mechanisms of action. This targeted approach, born from a deep understanding of sensory neuron physiology, holds the promise of safer and more effective pain relief for millions of patients.
References
- 1. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 9. drugtopics.com [drugtopics.com]
- 10. Vertex reveals pivotal non-opioid pain data, indicating superior safety to placebo [synapse.patsnap.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. neurologylive.com [neurologylive.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. vrtxmedical.com [vrtxmedical.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. researchgate.net [researchgate.net]
Disclaimer: The compound "Nav1.8-IN-13" is not documented in publicly available scientific literature. This guide will utilize data from well-characterized, selective Nav1.8 inhibitors, primarily PF-01247324 and A-803467 , as representative examples to illustrate the core principles and data associated with this class of non-opioid analgesic candidates.
Executive Summary
The voltage-gated sodium channel Nav1.8 is a compelling target for the development of novel, non-opioid analgesics.[1][2] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 plays a crucial role in the generation and propagation of pain signals.[1][3] Its restricted expression pattern offers a therapeutic window to alleviate pain without the central nervous system side effects associated with current opioid-based therapies. This document provides a technical overview of the development of selective Nav1.8 inhibitors, presenting key preclinical data, experimental methodologies, and the strategic workflow for advancing such candidates.
The Role of Nav1.8 in Pain Signaling
Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel critical for the upstroke of the action potential in sensory neurons, particularly during the sustained, high-frequency firing that characterizes chronic pain states.[1] Inflammatory mediators can modulate Nav1.8 channel activity, leading to neuronal hyperexcitability and heightened pain perception. The signaling pathway illustrates the central role of Nav1.8 in transmitting noxious stimuli from the periphery to the central nervous system. Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further validating Nav1.8 as a key mediator of pain in humans.[3][4]
Quantitative Data Presentation
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of representative Nav1.8 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Cell Line | IC50 | Selectivity vs. Other Nav Channels | Reference |
| PF-01247324 | Human Nav1.8 | Whole-cell patch clamp | Recombinant hNav1.8 | 196 nM | >50-fold vs. Nav1.1, Nav1.5, Nav1.7 | [5] |
| Human native TTX-R | Whole-cell patch clamp | Human DRG neurons | 331 nM | - | [6] | |
| Rat native TTX-R | Whole-cell patch clamp | Rat DRG neurons | 448 nM | - | [6] | |
| A-803467 | Human Nav1.8 | Whole-cell patch clamp | Recombinant hNav1.8 | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7][8] |
| Rat native TTX-R | Whole-cell patch clamp | Rat DRG neurons | 140 nM | - | [8] |
Table 2: In Vivo Efficacy in Animal Models of Pain
| Compound | Animal Model | Pain Type | Dosing | Efficacy | Reference |
| PF-01247324 | Carrageenan-induced thermal hyperalgesia | Inflammatory | 30 mg/kg, p.o. | Significant reversal of hyperalgesia | [9] |
| CFA-induced mechanical hyperalgesia | Inflammatory | 30 mg/kg, p.o. | Significant reversal of hyperalgesia | [9] | |
| Formalin test (Phase 2) | Inflammatory | 100 mg/kg, p.o. | 37% reduction in flinching | [9] | |
| A-803467 | Spinal nerve ligation (SNL) | Neuropathic | 47 mg/kg, i.p. (ED50) | Dose-dependent reduction in mechanical allodynia | [7] |
| Sciatic nerve injury (CCI) | Neuropathic | 85 mg/kg, i.p. (ED50) | Dose-dependent reduction in mechanical allodynia | [7] | |
| CFA-induced thermal hyperalgesia | Inflammatory | 41 mg/kg, i.p. (ED50) | Dose-dependent reduction in thermal hyperalgesia | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitor candidates.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the potency and selectivity of a test compound on Nav1.8 channels.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel are used for primary potency assessment. A panel of other HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.2, Nav1.5, Nav1.7), is used for selectivity profiling. Human or rat dorsal root ganglion (DRG) neurons are used to assess activity on native channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. For TTX-R current isolation in native neurons, Tetrodotoxin (300 nM) is added to block TTX-sensitive channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
To assess tonic block, Nav1.8 currents are elicited by a 50 ms (B15284909) depolarization to 0 mV every 30 seconds.
-
The test compound is perfused at increasing concentrations.
-
The peak inward current at each concentration is measured and compared to the baseline current to determine the percentage of inhibition.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
State-dependence is assessed by varying the holding potential (e.g., -120 mV for resting state vs. -70 mV for inactivated state) or by applying high-frequency depolarizing pulses to measure use-dependent block.
-
In Vivo Analgesia Model: Spinal Nerve Ligation (SNL) in Rats
This protocol assesses the efficacy of a test compound in a model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats (175-225 g).
-
Surgical Procedure:
-
Rats are anesthetized with isoflurane.
-
The left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.
-
The incision is closed, and animals are allowed to recover for at least 7 days to allow for the development of mechanical allodynia.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Rats are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold (PWT).
-
A baseline PWT is established before compound administration.
-
-
Compound Administration and Testing:
-
The test compound (e.g., A-803467) or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
PWT is measured at various time points post-dosing (e.g., 30, 60, 120 minutes).
-
The degree of reversal of allodynia is calculated as a percentage of the maximum possible effect.
-
ED50 values are determined from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
The evaluation of a novel Nav1.8 inhibitor follows a structured workflow, progressing from initial in vitro screening to more complex cellular models.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Its unique biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, allow it to play a crucial role in the repetitive firing of action potentials in nociceptive neurons.[1][3] These characteristics make Nav1.8 a key contributor to the transmission of pain signals and a promising therapeutic target for the development of novel, non-opioid analgesics for inflammatory and neuropathic pain.[1][2]
This technical guide focuses on A-803467, a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel.[4][5] A-803467 was identified through extensive structure-activity relationship studies of furan-amide derivatives and has been instrumental in elucidating the role of Nav1.8 in various pain states.[4][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of A-803467.
Chemical Structure and Physicochemical Properties
A-803467 is a furan-amide derivative with the following chemical identity and properties.[4][7][8]
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
| Molecular Formula | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 357.79 g/mol |
| CAS Number | 944261-79-4 |
| SMILES | COc1cc(NC(=O)c2oc(-c3ccc(Cl)cc3)cc2)cc(OC)c1 |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO (>13.95 mg/mL) and ethanol (B145695) (≥2.29 mg/mL with sonication) |
| Purity | ≥98% (HPLC) |
| Storage | Store at +4°C |
Pharmacological Properties
A-803467 is a highly potent and selective inhibitor of the Nav1.8 sodium channel. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
In Vitro Potency and Selectivity
A-803467 demonstrates nanomolar potency against human Nav1.8 and exhibits significant selectivity over other Nav channel subtypes.[5][9]
| Target Channel | IC₅₀ (nM) |
| Human Nav1.8 | 8 |
| Rat Nav1.8 | 45 |
| Human Nav1.2 | 7380 |
| Human Nav1.3 | 2450 |
| Human Nav1.5 | 7340 |
| Human Nav1.7 | 6740 |
IC₅₀ values were determined at approximate half-maximal inactivation holding potentials.[5]
A-803467 shows minimal activity against other receptors and channels involved in pain signaling, including TRPV1, P2X₂/₃, Caᵥ2.2, and KCNQ2/3, with IC₅₀ values greater than 10 µM.[4][5]
In Vivo Efficacy
Systemic administration of A-803467 has been shown to be effective in various animal models of pain.
| Pain Model | Species | Administration | ED₅₀ (mg/kg) |
| Spinal Nerve Ligation (Mechanical Allodynia) | Rat | i.p. | 47 |
| Sciatic Nerve Injury (Mechanical Allodynia) | Rat | i.p. | 85 |
| CFA-induced Thermal Hyperalgesia | Rat | i.p. | 41 |
| Capsaicin-induced Mechanical Allodynia | Rat | i.p. | ~100 |
CFA: Complete Freund's Adjuvant[5][9]
Mechanism of Action
A-803467 exerts its analgesic effects by selectively blocking the Nav1.8 sodium channel, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.
Caption: Mechanism of action of A-803467 in blocking pain signaling.
The binding site of A-803467 on the Nav1.8 channel is thought to be distinct from that of local anesthetics and other non-selective sodium channel blockers.[4] It effectively suppresses both evoked and spontaneous action potential firing in DRG neurons, particularly when the neurons are in a depolarized state, which is often the case in chronic pain conditions.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of A-803467.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of A-803467 on human Nav1.8 and other Nav channel subtypes.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the alpha subunit of human Nav1.2, Nav1.3, Nav1.5, Nav1.7, or Nav1.8.
Methodology:
-
Cell Culture: Culture HEK-293 cells expressing the specific Nav channel subtype in appropriate media and conditions.
-
Whole-Cell Patch Clamp:
-
Harvest cells and plate them on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system.
-
Utilize borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).
-
The external solution should contain (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH adjusted to 7.4.
-
Obtain whole-cell recordings at room temperature.
-
-
Voltage Protocol:
-
Hold the membrane potential at a level that produces approximately 50% steady-state inactivation for each channel subtype (e.g., -40 mV for Nav1.8).[5]
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
-
Compound Application:
-
Prepare stock solutions of A-803467 in DMSO.
-
Dilute the compound to the desired final concentrations in the external solution.
-
Apply the compound to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Caption: Workflow for in vitro electrophysiological assessment of A-803467.
In Vivo Pain Models: Spinal Nerve Ligation (SNL)
Objective: To assess the efficacy of A-803467 in a rat model of neuropathic pain.
Animal Model: Adult male Sprague-Dawley rats.
Methodology:
-
Surgical Procedure (Chung Model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the DRG.
-
Close the incision and allow the animal to recover for a period of two weeks to allow for the development of neuropathic pain behaviors.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor and allow for acclimatization.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the injured side.
-
Determine the paw withdrawal threshold (PWT), the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration:
-
Administer A-803467 or vehicle intraperitoneally (i.p.).
-
-
Post-Dosing Behavioral Assessment:
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis:
-
Calculate the percent reversal of allodynia compared to the pre-drug baseline.
-
Determine the ED₅₀ value from the dose-response curve.
-
Caption: Experimental workflow for the spinal nerve ligation (SNL) pain model.
Conclusion
A-803467 is a seminal tool compound that has significantly advanced our understanding of the role of Nav1.8 in pain pathophysiology. Its high potency and selectivity have provided compelling evidence for the therapeutic potential of targeting this channel for the treatment of chronic inflammatory and neuropathic pain. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of analgesics. While A-803467 itself has limitations for clinical development, such as poor oral pharmacokinetics, the insights gained from its study have paved the way for the development of next-generation Nav1.8 inhibitors with improved drug-like properties.[10]
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical component in the transmission of pain signals within the peripheral nervous system.[1][2] Its preferential expression in nociceptive neurons and distinct electrophysiological properties have positioned it as a key target for the development of novel, non-opioid analgesics.[1][3] This technical guide provides a comprehensive overview of the interaction between the selective Nav1.8 inhibitor, designated here as Nav1.8-IN-13, and the SCN10A gene product. Due to the absence of publicly available data for a compound specifically named "this compound," this document synthesizes information from well-characterized Nav1.8 inhibitors to present a representative profile. The guide details the mechanism of action, quantitative biophysical data, and relevant experimental protocols for researchers in the field of pain therapeutics.
Introduction to SCN10A and the Nav1.8 Channel
The SCN10A gene provides the blueprint for the alpha subunit of the Nav1.8 voltage-gated sodium channel.[4][5] This channel is a member of the family of tetrodotoxin-resistant (TTX-R) sodium channels and is predominantly expressed in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][6] Unlike other sodium channel subtypes, Nav1.8 exhibits unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][7] These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential, particularly during the high-frequency firing of neurons that is characteristic of chronic pain states.[1][8]
Genetic studies have linked gain-of-function mutations in SCN10A to painful peripheral neuropathies, further validating Nav1.8 as a therapeutic target.[4][9] While primarily associated with pain, some studies have also suggested a role for SCN10A/Nav1.8 in cardiac function, although this remains an area of active investigation.[6][10][11][12]
This compound: Mechanism of Action
This compound is a selective inhibitor that targets the Nav1.8 sodium channel. The primary mechanism of action for such inhibitors involves the direct blockade of the channel's pore, preventing the influx of sodium ions that is necessary for the propagation of an action potential.[13] By binding to the channel, these inhibitors stabilize its closed or inactivated state, thereby reducing the excitability of nociceptive neurons and attenuating the transmission of pain signals from the periphery to the central nervous system.[13]
The signaling pathway affected by this compound is central to nociception. In inflammatory conditions, mediators can lead to the phosphorylation of Nav1.8 by Protein Kinase A (PKA) and Protein Kinase C (PKC), which increases channel activity and contributes to neuronal hyperexcitability.[9] this compound acts to counteract this hyperexcitability.
Nav1.8 Signaling Pathway and Inhibition by this compound.
Quantitative Data for Nav1.8 Inhibitors
The following table summarizes representative quantitative data for well-characterized selective Nav1.8 inhibitors. This data is intended to provide a comparative framework for the potential properties of this compound.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| A-803467 | Nav1.8 | Patch-clamp | 10 | Human | [12] |
| MSD199 | Nav1.8 | Automated Patch Clamp (QUBE) | 3.4 | Human | [14] |
| MSD199 | Nav1.8 | Automated Patch Clamp (QUBE) | 4826 | Rodent | [14] |
| Nav1.8-IN-2 | Nav1.8 | Not specified | 0.4 | Not specified | [9] |
IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors. Below are representative protocols for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is for recording sodium currents from dorsal root ganglion (DRG) neurons to assess the inhibitory effect of a test compound like this compound.[9]
Workflow:
Workflow for Patch-Clamp Electrophysiology.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Tetrodotoxin (TTX) should be added to block TTX-sensitive channels and isolate Nav1.8 currents.[9]
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
Procedure:
-
Isolate DRG neurons from a suitable model, such as transgenic rodents expressing human Nav1.8.[9]
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential that inactivates most other sodium channels (e.g., -100 mV).
-
Apply depolarizing voltage steps to elicit Nav1.8 currents.
-
Record baseline currents.
-
Perfuse the test compound (this compound) at various concentrations.
-
Record currents in the presence of the compound.
-
Construct concentration-response curves to determine the IC50.
-
Analyze changes in the voltage-dependence of activation and inactivation.[9]
In Vivo Models of Pain
To assess the analgesic efficacy of this compound, preclinical models of inflammatory and neuropathic pain are utilized.
4.2.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model This model induces a localized inflammation and hypersensitivity.[13]
Procedure:
-
Acclimate humanized Nav1.8 transgenic mice to the testing environment.
-
Measure baseline thermal and mechanical sensitivity.
-
Inject CFA into the plantar surface of one hind paw.
-
At 24 hours post-CFA injection, confirm the development of thermal hyperalgesia and mechanical allodynia.[13]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Assess pain behaviors at multiple time points post-dosing to determine the time course of the analgesic effect.[13]
4.2.2. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model This model mimics chronic neuropathic pain resulting from nerve injury.[13]
Procedure:
-
Measure baseline mechanical sensitivity using von Frey filaments.
-
Surgically ligate the L5 spinal nerve.
-
Allow for a post-operative recovery period (e.g., 7-14 days) for the development of mechanical allodynia.
-
On the day of the experiment, administer this compound or vehicle.
-
Measure the reversal of mechanical allodynia at multiple time points post-dosing to evaluate the compound's efficacy.[13]
Conclusion
The selective inhibition of the Nav1.8 sodium channel, the product of the SCN10A gene, represents a promising strategy for the development of novel analgesics. While specific data for a compound named this compound is not publicly available, this technical guide provides a representative overview based on the established principles of Nav1.8 modulation. The detailed experimental protocols and comparative quantitative data serve as a valuable resource for researchers and drug development professionals working to advance new therapies for pain management. A thorough understanding of the interaction between selective inhibitors and the Nav1.8 channel is paramount for the rational design of safe and effective non-opioid pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. drpress.org [drpress.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. SCN10A gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 - Wikipedia [en.wikipedia.org]
- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SCN10A sodium voltage-gated channel alpha subunit 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. JCI - Nav-igating through a complex landscape: SCN10A and cardiac conduction [jci.org]
- 12. Functional Nav1.8 channels in intracardiac neurons: the link between SCN10A and cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. posters.worldcongress2024.org [posters.worldcongress2024.org]
This technical guide provides an in-depth overview of the therapeutic potential of selective Nav1.8 inhibitors, using "Nav1.8-IN-13" as a representative compound. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel analgesics targeting the voltage-gated sodium channel Nav1.8.
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 is a tetrodotoxin-resistant (TTX-r) channel that plays a significant role in the upstroke of the action potential, especially during high-frequency firing.[1] Its crucial involvement in both inflammatory and neuropathic pain has positioned it as a primary target for the development of new non-opioid analgesics.[1][2][3] Furthermore, gain-of-function mutations in human Nav1.8 are linked to painful neuropathies, highlighting the translational relevance of this target.[1][4]
This compound is a representative potent and selective inhibitor of the Nav1.8 channel. This guide will detail its mechanism of action, summarize its pharmacological data, provide standardized experimental protocols for its evaluation, and visualize key pathways and workflows.
Mechanism of Action
This compound selectively binds to the Nav1.8 channel protein, stabilizing its closed or inactivated state. This inhibition prevents the influx of sodium ions (Na+) necessary for the depolarization phase of an action potential. By blocking Nav1.8, this compound reduces the excitability of nociceptive neurons and dampens the transmission of pain signals from the periphery to the central nervous system.[2] This targeted action on peripheral pain-sensing neurons is the primary mechanism for its analgesic effect.[2]
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for representative selective Nav1.8 inhibitors. This data serves as a benchmark for the expected profile of a compound like this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Cell Line |
| Human Nav1.8 | 3.4 | Automated Patch Clamp | HEK293 |
| Rodent Nav1.8 | 4826 | Automated Patch Clamp | HEK293 |
| Human Nav1.2 | >33800 | Automated Patch Clamp | HEK293 |
| Human Nav1.5 | >33800 | Automated Patch Clamp | HEK293 |
| Human Nav1.6 | >33800 | Automated Patch Clamp | HEK293 |
| Human Nav1.7 | >33800 | Automated Patch Clamp | HEK293 |
| Human Nav1.4 | 8370 | Automated Patch Clamp | HEK293 |
Data based on the profile of MSD199, a potent and selective human Nav1.8 inhibitor.[5]
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Pain Model | Species | Route of Admin. | Efficacious Dose (mg/kg) | Endpoint |
| Capsaicin-Induced Nocifensive Behavior | Humanized Nav1.8 Rat | Oral | ≥ 1 | Reduction in flinching behavior |
| Complete Freund's Adjuvant (CFA) | Humanized Nav1.8 Rat | Oral | 10 | Reversal of thermal hyperalgesia |
| Spinal Nerve Ligation (SNL) | Humanized Nav1.8 Rat | Oral | 10 | Reversal of mechanical allodynia |
Data based on the profile of MSD199 in humanized Nav1.8 transgenic rats.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating selective Nav1.8 inhibitors.
Objective: To determine the potency and selectivity of this compound on human Nav isoforms.
Materials:
-
HEK293 cell lines stably expressing human Nav1.8, Nav1.2, Nav1.5, Nav1.6, Nav1.7, and Nav1.4.
-
Automated patch-clamp system (e.g., Qube).
-
External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293 cells expressing the desired Nav channel isoform to 70-90% confluency.
-
Harvest and prepare a single-cell suspension for the automated patch-clamp system.
-
Load the cell suspension, internal and external solutions, and serially diluted this compound onto the system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit sodium currents. For Nav1.8, hold the membrane potential at -100 mV and apply a depolarizing pulse to 0 mV.
-
Apply increasing concentrations of this compound to the cells and record the resulting inhibition of the sodium current.
-
Construct concentration-response curves to determine the IC50 value for each Nav isoform.
Objective: To evaluate the analgesic efficacy of this compound in a model of neuropathic pain.
Materials:
-
Humanized Nav1.8 transgenic rats.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Von Frey filaments.
-
This compound formulation for oral administration.
-
Vehicle control.
Procedure:
-
Acclimate rats to the testing environment and handling.
-
Assess baseline mechanosensitivity using von Frey filaments with the up-down method.
-
Anesthetize the rats and perform the L5 spinal nerve ligation surgery.
-
Allow the animals to recover for 7 days post-surgery and confirm the development of mechanical allodynia.
-
On the day of the experiment, administer this compound or vehicle orally.
-
Measure the reversal of mechanical allodynia at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to evaluate the compound's efficacy and duration of action.
Objective: To assess the efficacy of this compound in a model of inflammatory pain.
Materials:
-
Humanized Nav1.8 transgenic mice or rats.
-
Complete Freund's Adjuvant (CFA).
-
Thermal plantar test apparatus (e.g., Hargreaves' test).
-
This compound formulation for the desired route of administration (e.g., oral, i.p.).
-
Vehicle control.
Procedure:
-
Measure baseline thermal withdrawal latencies in the animals.
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
At 24 hours post-CFA injection, re-assess thermal hyperalgesia to confirm the pain phenotype. A significant decrease in paw withdrawal latency in the ipsilateral paw is expected.
-
Administer this compound or vehicle.
-
Assess thermal withdrawal latencies at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.[2]
Mandatory Visualization
The following diagrams illustrate key concepts related to the therapeutic targeting of Nav1.8.
Caption: Nav1.8 signaling pathway in nociceptive neurons and the inhibitory action of this compound.
Caption: Preclinical workflow for the evaluation of a selective Nav1.8 inhibitor.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is integral to the upstroke of the action potential in nociceptive neurons.[1][2][3] Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, differentiate it from other sodium channel subtypes and make it a compelling therapeutic target for novel analgesics.[1][3][4] Nav1.8-IN-13 is a novel investigational compound designed for the selective inhibition of the Nav1.8 channel. These application notes provide detailed protocols for the electrophysiological characterization of this compound using whole-cell patch-clamp techniques, essential for determining its potency, selectivity, and mechanism of action.
Data Presentation
Table 1: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Reported Value (Human) |
| Activation (V1/2) | -11.12 ± 1.76 mV[1] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV[1] |
| Current Density in DRG neurons | -53.2 ± 6.8 pA/pF (TTX-R)[1] |
| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (B15284909) (with β1 subunit)[1] |
| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit)[1] |
Table 2: Cellular Models for Nav1.8 Electrophysiology
| Cell Type | Description | Advantages | Disadvantages |
| HEK293 cells expressing human Nav1.8 | Human embryonic kidney cells stably or transiently transfected with the human SCN10A gene. | Homogenous expression, clean pharmacology, suitable for automated patch-clamp.[5][6] | Lacks native neuronal environment and interacting proteins, which may affect channel kinetics.[5] |
| Dorsal Root Ganglion (DRG) neurons | Primary neurons isolated from rodents (e.g., rats, mice). | Physiologically relevant system with native expression of Nav1.8 and associated subunits.[2][7] | Heterogeneous population of neurons, more complex preparation.[2] |
Experimental Protocols
Cell Culture and Preparation
a) HEK293 Cells Stably Expressing Human Nav1.8:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
b) Primary DRG Neuron Culture:
-
Isolation: Dissect dorsal root ganglia from the spinal column of rodents under sterile conditions.[2]
-
Digestion: Digest the ganglia with a solution of Collagenase Type IA and Trypsin for 30-45 minutes at 37°C.[2]
-
Dissociation: Gently triturate the ganglia to obtain a single-cell suspension.[2]
-
Plating: Plate the dissociated neurons onto Poly-D-lysine and Laminin coated coverslips.[2]
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and Nerve Growth Factor (NGF).[2]
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording Nav1.8 currents using the whole-cell patch-clamp technique.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[8]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[8] To isolate Nav1.8 currents, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.[2][8]
-
This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and make final dilutions in the external solution.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1][8]
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[1]
-
Allow the cell to stabilize for a few minutes before initiating voltage-clamp protocols.
Voltage-Clamp Protocols for Characterizing this compound
a) Tonic Block Protocol:
-
Objective: To determine the concentration-dependent inhibition of Nav1.8 by this compound at a resting membrane potential.
-
Holding Potential: -100 mV.[1]
-
Test Pulse: Depolarize to 0 mV for 50 ms every 10 seconds.[1]
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the block to reach a steady state at each concentration.
-
Wash out the compound to assess reversibility.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with a Hill equation to determine the IC50 value.
b) State-Dependent Block Protocol (Inactivated State):
-
Objective: To assess the affinity of this compound for the inactivated state of the Nav1.8 channel.
-
Holding Potential: -100 mV.
-
Conditioning Pulse: A 500 ms prepulse to various potentials (e.g., -120 mV to -20 mV) to modulate the population of inactivated channels.
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of this compound.
-
Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence.
c) Frequency-Dependent Block (Use-Dependent Block) Protocol:
-
Objective: To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.
-
Holding Potential: -100 mV.
-
Pulse Train: A series of 20 depolarizing pulses to 0 mV for 20 ms at frequencies of 1 Hz, 5 Hz, and 10 Hz.[1]
-
Procedure:
-
Record a control pulse train in the absence of the compound.
-
Apply this compound at a concentration around its tonic IC50.
-
After the block has reached a steady state, apply the same pulse train.
-
-
Data Analysis: Compare the reduction in peak current amplitude during the pulse train in the presence and absence of this compound to determine the extent of use-dependent block.
Visualizations
Caption: Workflow for this compound electrophysiological characterization.
Caption: Nav1.8 signaling in nociceptors and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a critical player in the pathophysiology of pain.[1][2] Its involvement in both inflammatory and neuropathic pain states has made it a promising target for the development of novel analgesics.[3][4] These application notes provide detailed protocols for evaluating the efficacy of Nav1.8 inhibitors in preclinical in vivo models of pain.
Note on Compound: While the request specified "Nav1.8-IN-13," no publicly available information could be found for a compound with this designation. Therefore, these application notes will use the well-characterized, potent, and selective Nav1.8 inhibitor, A-803467 , as the primary exemplar compound. Data for other selective Nav1.8 inhibitors may also be presented for comparative purposes. A-803467 has been shown to be effective in various animal models of neuropathic and inflammatory pain.[3][5]
Mechanism of Action of Nav1.8 in Pain Signaling
Nav1.8 channels are tetrodotoxin-resistant (TTX-R) and are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1][3] Under conditions of inflammation or nerve injury, the expression and activity of Nav1.8 channels can be upregulated, contributing to neuronal hyperexcitability and the sensation of chronic pain.[6] Nav1.8 inhibitors, such as A-803467, bind to the channel and block the influx of sodium ions, thereby dampening the excitability of these sensory neurons and reducing pain signals.[2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the selective Nav1.8 inhibitor A-803467 in various rat models of pain.
Table 1: Efficacy of A-803467 in Neuropathic Pain Models
| Pain Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | 47 | [3][5] |
| Sciatic Nerve Injury (CCI) | Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | 85 | [3][5] |
Table 2: Efficacy of A-803467 in Inflammatory Pain Models
| Pain Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference |
| CFA-Induced Thermal Hyperalgesia | Rat | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 | [3][5] |
| Capsaicin-Induced Allodynia | Rat | Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | ~100 | [3][5] |
| Formalin-Induced Nociception | Rat | Nociceptive Behaviors | Intraperitoneal (i.p.) | Inactive | [3][5] |
Note: CFA = Complete Freund's Adjuvant
Experimental Protocols
Detailed methodologies for key in vivo pain models are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Carrageenan-Induced Thermal Hyperalgesia (Inflammatory Pain)
This model is used to assess the ability of a compound to reverse thermal hyperalgesia (increased sensitivity to heat) induced by an inflammatory agent.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, particularly in the context of neuropathic and inflammatory pain.[1] Expressed predominantly in peripheral nociceptive neurons, Nav1.8 is a tetrodotoxin-resistant channel that plays a crucial role in the upstroke of the action potential, especially during high-frequency firing.[1] Its involvement in pain pathways has made it a significant target for the development of novel, non-opioid analgesics.[1] Notably, gain-of-function mutations in the human SCN10A gene, which encodes Nav1.8, are linked to painful neuropathies, highlighting the translational relevance of this target.[2][3]
Selective pharmacological blockade of Nav1.8 has demonstrated considerable analgesic efficacy in various animal models of neuropathic pain.[4] This document provides detailed application notes and protocols for the use of selective Nav1.8 inhibitors in rodent models for studying neuropathic pain. While specific data for a compound designated "Nav1.8-IN-13" is not available in the public domain, the following information is based on well-characterized selective Nav1.8 inhibitors such as A-803467 and PF-01247324, and can serve as a comprehensive guide for investigating novel Nav1.8 inhibitors.
Mechanism of Action
Selective Nav1.8 inhibitors bind to the Nav1.8 channel protein, stabilizing its closed or inactivated state. This action blocks the influx of sodium ions (Na+) necessary for the depolarization phase of an action potential. By inhibiting Nav1.8, these compounds decrease the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[5][6] This targeted effect on peripheral pain-sensing neurons is the primary mechanism behind their analgesic properties.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nav1.8 in nociceptive neurons and a general experimental workflow for evaluating a Nav1.8 inhibitor in a rodent model of neuropathic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Disclaimer: The following application notes and protocols are provided as a representative guide for the characterization of a novel, selective Nav1.8 inhibitor in dorsal root ganglion (DRG) neuron cultures. As of December 2025, no specific public data is available for a compound designated "Nav1.8-IN-13." The information herein is compiled from established research on the Nav1.8 sodium channel and other well-characterized selective inhibitors.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), particularly in nociceptors.[1][2][3] This channel plays a pivotal role in the transmission of pain signals. Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, make it a critical contributor to the upstroke of the action potential, especially during high-frequency firing of nociceptive neurons.[4][5][6] Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[4][7][8]
These application notes provide detailed protocols for the in vitro characterization of a novel and selective Nav1.8 inhibitor using primary DRG neuron cultures. The described methodologies are fundamental for determining the potency, selectivity, and mechanism of action of a putative Nav1.8 inhibitor, thereby providing essential data for its preclinical development.
Mechanism of Action
Nav1.8 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli.[2][3] In pathological pain states, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability.[4][8] Selective Nav1.8 inhibitors are designed to bind to the channel and modulate its function, typically by stabilizing the inactivated state or physically occluding the pore. This inhibition reduces the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals.[2]
Data Presentation: Efficacy of Representative Nav1.8 Inhibitors
The following table summarizes the reported in vitro efficacy of well-characterized selective Nav1.8 inhibitors on DRG neurons. This data can serve as a benchmark for evaluating a novel Nav1.8 inhibitor.
| Compound | Cell Type | Assay | Key Parameters | Reported Value | Reference |
| A-803467 | Rat DRG neurons | Whole-cell patch clamp | IC50 for TTX-R currents | 140 nM | [9] |
| SuzTRIGINE (VX-548) | Human DRG neurons | Whole-cell patch clamp | Inhibition of Nav1.8 current | >99% at 10-100 nM | [10] |
| MSD199 | Humanized rat DRG neurons | Manual Patch Clamp | IC50 | 5.6 nM | [11] |
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents.
Materials:
-
Euthanasia solution
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase Type IA
-
Trypsin
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and laminin-coated culture dishes or glass coverslips
-
Dissecting microscope and tools
Procedure:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Sterilize the dorsal thoracic and lumbar region with 70% ethanol.
-
Under a dissecting microscope, carefully dissect the vertebral column to expose the DRGs.
-
Isolate the DRGs and place them in ice-cold HBSS.
-
Mince the ganglia into small pieces.
-
Digest the tissue with a solution of collagenase and trypsin in HBSS at 37°C for 30-60 minutes, with gentle trituration every 15 minutes.
-
Terminate the digestion by adding an equal volume of supplemented DMEM/F12 medium.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh supplemented medium containing NGF.
-
Plate the neurons on poly-D-lysine and laminin-coated dishes or coverslips.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Neurons are typically ready for experiments within 24-48 hours.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedures for recording Nav1.8 currents and action potentials from cultured DRG neurons.
Materials:
-
Cultured DRG neurons on coverslips
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (intracellular) pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels (typically 300-500 nM).
-
Test compound (novel Nav1.8 inhibitor) at various concentrations.
Procedure:
A. Recording Nav1.8 Currents (Voltage-Clamp):
-
Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution containing TTX.
-
Identify small-diameter neurons (typically <30 µm) for recording, as they have a higher probability of expressing Nav1.8.
-
Pull a patch pipette with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a target neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
Establish a stable baseline recording of the TTX-resistant Nav1.8 current.
-
Perfuse the chamber with increasing concentrations of the test compound, allowing for steady-state block at each concentration.
-
Record the current at each concentration to determine the concentration-dependent block and calculate the IC50 value.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1, 5, and 10 Hz) in the absence and presence of the compound.
B. Recording Action Potentials (Current-Clamp):
-
Establish a whole-cell configuration as described above.
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Determine the rheobase (minimum current required to elicit an action potential) and the firing frequency at supra-threshold stimuli.
-
Perfuse the chamber with the test compound at a relevant concentration (e.g., IC50 or IC90).
-
Repeat the current injection protocol to assess the effect of the compound on action potential threshold, amplitude, and firing frequency.
Visualizations
Caption: Nav1.8 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
References
- 1. drpress.org [drpress.org]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. posters.worldcongress2024.org [posters.worldcongress2024.org]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Nav1.8-IN-13" is not described in publicly available scientific literature. Therefore, these application notes and protocols are based on data from well-characterized, selective Nav1.8 inhibitors such as A-803467, PF-01247324, and MSD-199, which serve as representative examples for preclinical studies.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] It is predominantly expressed in the peripheral nervous system, specifically in small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[2] These neurons, known as C-fibers, are critical for nociception—the detection of noxious thermal, mechanical, or chemical stimuli.[3] Nav1.8 contributes significantly to the rising phase of the action potential and enables the repetitive firing of these neurons, particularly in chronic pain states.[4] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel, non-opioid analgesics with a potentially lower risk of central nervous system side effects.[5]
These notes provide a summary of quantitative data and detailed experimental protocols for the preclinical evaluation of Nav1.8 inhibitors in rodent models of inflammatory and neuropathic pain.
Data Presentation
The following tables summarize the in vitro and in vivo potency and efficacy of several representative Nav1.8 inhibitors from published preclinical studies.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | Target Species | IC50 (nM) | Selectivity vs. other Nav Channels | Reference |
| A-803467 | Human Nav1.8 | 8 | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [6] |
| Rat (TTX-R) | 140 | - | [6] | |
| PF-01247324 | Human Nav1.8 | 196 | >50-fold vs. hNav1.5; >65-fold vs. TTX-S channels | [4] |
| Human DRG (TTX-R) | 331 | - | [4] | |
| Rat DRG (TTX-R) | 448 | - | [7] | |
| MSD-199 | Human Nav1.8 | 3.4 | Highly selective vs. Nav1.2, 1.5, 1.6, 1.7 (>33,800 nM) | [8][9] |
| Humanized Rat DRG | 5.6 | ~2000-fold vs. Nav1.4 | [8][9] | |
| Rodent Nav1.8 | 4826 | - | [8][9] |
IC50: Half-maximal inhibitory concentration. TTX-R: Tetrodotoxin-resistant. TTX-S: Tetrodotoxin-sensitive. DRG: Dorsal Root Ganglion.
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Route | Effective Dose / ED50 | Endpoint | Reference |
| A-803467 | Rat | Neuropathic (SNL) | i.p. | ED50 = 47 mg/kg | Mechanical Allodynia | [6][10] |
| Rat | Neuropathic (Sciatic Nerve Injury) | i.p. | ED50 = 85 mg/kg | Mechanical Allodynia | [6][10] | |
| Rat | Inflammatory (CFA) | i.p. | ED50 = 41 mg/kg | Thermal Hyperalgesia | [6][10] | |
| PF-01247324 | Rodent | Neuropathic (SNL) | p.o. | Effective | Mechanical Allodynia | [2] |
| Rodent | Inflammatory (Carrageenan) | p.o. | Effective | Thermal Hyperalgesia | [2] | |
| MSD-199 | Humanized Rat | Inflammatory (CFA) | p.o. | 10 mg/kg | Thermal Hyperalgesia | [8][9] |
| Humanized Rat | Neuropathic (SNL) | p.o. | 10 mg/kg | Mechanical Allodynia | [8][9] | |
| Humanized Rat | Acute (Capsaicin) | p.o. | ≥ 1 mg/kg | Nocifensive Behaviors | [9] |
ED50: Half-maximal effective dose. SNL: Spinal Nerve Ligation. CFA: Complete Freund's Adjuvant. i.p.: Intraperitoneal. p.o.: Oral.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Baseline Testing: Before induction, measure baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves apparatus) and/or mechanical withdrawal threshold (e.g., von Frey filaments).
-
Induction: Induce inflammation by a single intraplantar (i.pl.) injection of 50-100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Pain Behavior Assessment: Pain hypersensitivity typically develops within hours and persists for several days to weeks. Re-assess thermal hyperalgesia and mechanical allodynia at desired time points (e.g., 24, 48, 72 hours post-CFA).
-
Compound Administration: Administer the Nav1.8 inhibitor (e.g., A-803467, 41 mg/kg, i.p.) or vehicle at a time point when inflammation is well-established (e.g., 24 hours post-CFA).[6][10]
-
Post-Dose Assessment: Measure paw withdrawal latencies/thresholds at various times after compound administration (e.g., 30, 60, 120, 240 minutes) to determine the extent and duration of analgesia. A significant increase in withdrawal latency or threshold compared to the vehicle-treated group indicates efficacy.
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This surgical model mimics chronic neuropathic pain conditions resulting from nerve injury.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Surgery: Anesthetize the animal. Expose the left L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves distal to the DRG. In sham-operated animals, the nerves are exposed but not ligated.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care according to institutional guidelines.
-
Development of Allodynia: Allow 7-14 days for the development of stable mechanical allodynia, characterized by a significant decrease in the paw withdrawal threshold to mechanical stimuli.
-
Baseline and Post-Surgical Assessment: Measure baseline mechanical withdrawal thresholds using von Frey filaments before surgery. After the recovery period, confirm the development of allodynia.
-
Compound Administration: Administer the Nav1.8 inhibitor (e.g., MSD-199, 10 mg/kg, p.o., in humanized Nav1.8 rats) or vehicle.[8]
-
Post-Dose Assessment: Measure mechanical withdrawal thresholds at various time points after dosing. A significant reversal of the reduced withdrawal threshold indicates anti-allodynic efficacy.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 8. Nav1.8 inhibitor MSD-199 has activity in inflammatory, neuropathic pain models | BioWorld [bioworld.com]
- 9. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 10. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
For: Researchers, scientists, and drug development professionals.
Subject: Utilization of Nav1.8-IN-13, a selective Nav1.8 sodium channel inhibitor, for the investigation of inflammatory pain pathways.
Introduction
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the generation and propagation of pain signals, particularly in the context of inflammatory pain.[1][2] Inflammatory mediators released at the site of tissue injury can modulate the activity of Nav1.8, leading to hyperexcitability of sensory neurons and contributing to the heightened pain sensitivity characteristic of inflammatory conditions.[3] This makes Nav1.8 a compelling therapeutic target for the development of novel, non-opioid analgesics.[1]
This compound is a potent and selective inhibitor of the Nav1.8 channel. These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate its role in inflammatory pain signaling. This document includes detailed protocols for in vitro and in vivo studies, quantitative data on the selectivity and efficacy of representative Nav1.8 inhibitors, and diagrams of key pathways and experimental workflows.
Due to the limited public information on a specific molecule designated "this compound", this document utilizes data from well-characterized selective Nav1.8 inhibitors, A-803467 and PF-01247324, as representative examples to illustrate the expected pharmacological profile and experimental application.
Data Presentation
Table 1: In Vitro Selectivity Profile of Representative Nav1.8 Inhibitors
This table summarizes the inhibitory potency (IC50) of A-803467 and PF-01247324 against a panel of human voltage-gated sodium channel subtypes, demonstrating their selectivity for Nav1.8.
| Target Channel | A-803467 IC50 (nM) | PF-01247324 IC50 (nM) | Fold Selectivity vs. hNav1.8 (A-803467) | Fold Selectivity vs. hNav1.8 (PF-01247324) |
| hNav1.8 | 8 [4][5] | 196 [6][7] | 1 | 1 |
| hNav1.2 | 7380 | ~12,700[8] | >922 | ~65 |
| hNav1.3 | 2450 | - | >306 | - |
| hNav1.5 | 7340 | ~10,000[7] | >917 | ~51 |
| hNav1.7 | 6740 | ~19,600[8] | >842 | ~100 |
Data compiled from multiple sources.[4][5][6][7][8] Note: A lower IC50 value indicates higher potency.
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Rodent Models of Inflammatory Pain
This table presents the efficacy of A-803467 and PF-01247324 in preclinical models of inflammatory pain.
| Compound | Animal Model | Pain Readout | Administration Route | Effective Dose | % Reversal of Hyperalgesia/Allodynia |
| A-803467 | CFA-induced thermal hyperalgesia (Rat) | Paw withdrawal latency | i.p. | 30 mg/kg | Significant reduction in thermal hyperalgesia[9] |
| PF-01247324 | Carrageenan-induced thermal hyperalgesia (Rat) | Paw withdrawal latency | p.o. | 30 mg/kg | Significant effect[6] |
| PF-01247324 | CFA-induced mechanical hyperalgesia (Rat) | Paw withdrawal threshold | p.o. | 100 mg/kg | Significant effect[6] |
| PF-01247324 | Formalin-induced flinching (Rat) | Flinching behavior (Phase 2) | p.o. | 100 mg/kg | 37% reduction[6] |
Data compiled from multiple sources.[6][9] CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal; p.o.: per os (oral).
Mandatory Visualizations
Nav1.8 Signaling Pathway in Inflammatory Pain.
In Vitro Patch-Clamp Experimental Workflow.
In Vivo CFA Model Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Characterization by Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on human Nav1.8 channels expressed in a heterologous system.
Materials:
-
Cell Line: HEK293 cells stably expressing the human Nav1.8 channel.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 Cs-EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound: Stock solution in DMSO, serially diluted in external solution.
Equipment:
-
Patch-clamp amplifier and digitizer
-
Inverted microscope
-
Micromanipulators
-
Perfusion system
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.8 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Record baseline Nav1.8 currents by depolarizing the membrane to 0 mV for 20 ms (B15284909) from the holding potential.
-
Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration.
-
Record the inhibited currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
-
Selectivity Profiling: Repeat the protocol using HEK293 cells expressing other Nav channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) to determine the IC50 values for off-target channels.
Protocol 2: In Vivo Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To evaluate the anti-hyperalgesic effect of this compound in a rodent model of persistent inflammatory pain.
Materials:
-
Animals: Adult male Sprague-Dawley rats (280-300g).[10]
-
Inducing Agent: Complete Freund's Adjuvant (CFA).
-
This compound: Formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle Control: The formulation vehicle without the active compound.
Equipment:
-
Plantar test apparatus (for thermal hyperalgesia) or electronic von Frey anesthesiometer (for mechanical allodynia).
-
Animal housing facilities.
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Acclimate rats to the testing environment and equipment for several days.
-
Measure baseline paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
-
Induction of Inflammation:
-
Lightly anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.[11]
-
-
Development of Hyperalgesia:
-
Allow 24 hours for the development of inflammation and thermal/mechanical hyperalgesia.[10]
-
-
Compound Administration:
-
Administer this compound or vehicle to separate groups of animals at the desired dose(s) and route.
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency or threshold of both hind paws.
-
-
Data Analysis:
-
Calculate the % reversal of hyperalgesia using the formula: % Reversal = [(Post-drug latency/threshold - Post-CFA latency/threshold) / (Baseline latency/threshold - Post-CFA latency/threshold)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
-
Protocol 3: In Vivo Efficacy in the Formalin Test of Inflammatory Pain
Objective: To assess the analgesic effect of this compound in a model of acute and tonic inflammatory pain.
Materials:
-
Animals: Adult male mice or rats.
-
Inducing Agent: 2.5% formalin solution in saline.[12]
-
This compound: Formulated for the desired route of administration.
-
Vehicle Control: The formulation vehicle.
Equipment:
-
Observation chambers with mirrors for unobstructed viewing of the paws.
-
Video recording equipment (optional, for later scoring).
-
Timer.
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the test.
-
-
Compound Administration:
-
Administer this compound or vehicle at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
-
Formalin Injection:
-
Gently restrain the animal and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.[13]
-
-
Behavioral Observation and Scoring:
-
Data Analysis:
-
Compare the total licking/biting time in each phase between the vehicle-treated and this compound-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., t-test or one-way ANOVA).
-
Conclusion
The selective Nav1.8 inhibitor, this compound, represents a valuable pharmacological tool for elucidating the role of the Nav1.8 channel in inflammatory pain pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute experiments to characterize the in vitro and in vivo properties of this and similar compounds. By selectively targeting Nav1.8, researchers can further unravel the molecular mechanisms underlying inflammatory pain and accelerate the development of novel, targeted analgesics.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 11. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[1][2] Its crucial role in the generation and propagation of action potentials in nociceptive neurons makes it a compelling target for the development of novel, non-opioid analgesics for chronic, inflammatory, and neuropathic pain.[2][3][4] Nav1.8-IN-13 is an investigational small molecule designed as a potent and selective inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the characterization of this compound using state-of-the-art high-throughput screening (HTS) assays, including automated electrophysiology and fluorescence-based membrane potential assays.
Nav1.8 Signaling Pathway in Nociception
Nav1.8 channels are key contributors to the upstroke of the action potential in sensory neurons, particularly during the sustained or high-frequency firing that is characteristic of chronic pain states.[5] Inflammatory mediators can modulate Nav1.8 channel activity, leading to neuronal hyperexcitability and heightened pain perception.[5] The selective inhibition of Nav1.8 is hypothesized to reduce this hyperexcitability, thereby diminishing the sensation of pain without the central nervous system or cardiovascular side effects associated with less selective sodium channel blockers.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound determined through high-throughput screening assays.
Table 1: In Vitro Potency of this compound
| Parameter | Assay Type | Cell Line | IC50 (nM) |
| hNav1.8 Tonic Block | Automated Electrophysiology | HEK293-hNav1.8 | 15.2 |
| hNav1.8 Inactivated State | Automated Electrophysiology | HEK293-hNav1.8 | 3.8 |
| hNav1.8 Functional Activity | Membrane Potential Assay (FLIPR) | CHO-hNav1.8 | 21.5 |
Table 2: Selectivity Profile of this compound against other Nav Subtypes
| Target | Assay Type | Cell Line | IC50 (nM) | Fold Selectivity (vs. hNav1.8 Tonic) |
| hNav1.8 | Automated Electrophysiology | HEK293-hNav1.8 | 15.2 | - |
| hNav1.2 | Automated Electrophysiology | HEK293-hNav1.2 | >10,000 | >658-fold |
| hNav1.5 | Automated Electrophysiology | HEK293-hNav1.5 | 8,500 | ~559-fold |
| hNav1.7 | Automated Electrophysiology | HEK293-hNav1.7 | 1,200 | ~79-fold |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Potency and Selectivity
This protocol describes the use of an automated patch-clamp system (e.g., Sophion QPatch or Nanion PatchLiner) to determine the potency and selectivity of this compound.[6][7]
a. Cell Lines and Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (co-expressed with the β1 subunit) are used for primary potency assessment.
-
A panel of other HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.2, Nav1.5, Nav1.7), is used for selectivity profiling.[5]
-
Cells are cultured in DMEM/F12 media supplemented with 10% FBS, non-essential amino acids, and appropriate selection antibiotics.[6]
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[5]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[5]
c. Voltage Protocols:
-
Tonic Block Protocol: To determine the inhibition of Nav1.8 at a resting state, cells are held at a holding potential of -100 mV and depolarized to 0 mV for 50 ms (B15284909) every 10 seconds.[8]
-
Inactivated State Protocol: To assess state-dependent inhibition, a conditioning pulse to -30 mV for 500 ms is applied from the holding potential of -100 mV to induce inactivation, followed by a test pulse to 0 mV for 50 ms.[8]
d. Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Load the cell suspension, internal and external solutions, and a compound plate containing serial dilutions of this compound onto the automated patch-clamp platform.
-
Initiate the automated protocol for cell trapping, seal formation (>1 GΩ), and whole-cell configuration.
-
Record a stable baseline current for a minimum of 3 minutes using the selected voltage protocol.
-
Apply increasing concentrations of this compound to the cells, allowing the block to reach a steady state at each concentration.
-
Record the sodium current at each concentration.
e. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the baseline current.
-
Generate concentration-response curves by plotting the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate fold selectivity by dividing the IC50 value for off-target channels by the IC50 value for Nav1.8.[9]
Fluorescence-Based Membrane Potential Assay (FLIPR)
This protocol describes a high-capacity functional assay using a Fluorometric Imaging Plate Reader (FLIPR) to identify inhibitors of Nav1.8.[10][11][12] This assay measures changes in membrane potential in response to channel activation.
a. Cell Line and Culture:
-
CHO or HEK293 cells stably expressing human Nav1.8 are used.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
b. Reagents:
-
Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
FLIPR Membrane Potential Assay Kit: (e.g., Molecular Devices) containing a fluorescent membrane potential dye.
-
Nav1.8 Activator: A combination of veratridine (B1662332) and a potentiator like deltamethrin is used to activate the Nav1.8 channel.[11]
-
This compound: Serially diluted in Assay Buffer.
c. Procedure:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Add various concentrations of this compound to the wells and incubate for a further 10-20 minutes.
-
Place the cell plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the FLIPR's integrated fluidics to add the Nav1.8 activator solution to all wells simultaneously.
-
Continue to record the fluorescence signal for an additional 2-5 minutes.
d. Data Analysis:
-
The change in fluorescence upon activator addition is measured.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal compared to vehicle-treated (DMSO) control wells.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The protocols outlined in this document provide robust and high-throughput methods for the pharmacological characterization of this compound. The automated electrophysiology assay offers high-fidelity data on the potency and selectivity of the compound, while the fluorescence-based membrane potential assay provides a higher throughput method for primary screening and functional confirmation. Together, these assays are integral to the drug discovery process, enabling the identification and optimization of novel and selective Nav1.8 inhibitors for the potential treatment of pain.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. drpress.org [drpress.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For: Researchers, scientists, and drug development professionals
Subject: Experimental Design for Efficacy Studies of the Selective Nav1.8 Inhibitor, Nav1.8-IN-13
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3] Its crucial role in the upregulation of the action potential in response to noxious stimuli makes it a compelling target for the development of novel analgesics for chronic inflammatory and neuropathic pain.[4][5] this compound is a novel, selective inhibitor of the Nav1.8 channel. These application notes provide a comprehensive experimental framework to evaluate the preclinical efficacy of this compound. The protocols detailed below outline key in vitro and in vivo assays to characterize its inhibitory activity and analgesic potential.
Nav1.8 Signaling Pathway in Nociception
Nav1.8 channels are critical for the transmission of pain signals. In nociceptive neurons, upon tissue injury or inflammation, various mediators are released that sensitize the nerve endings. This sensitization leads to the opening of Nav1.8 channels, causing an influx of sodium ions (Na+). This influx depolarizes the neuron, generating an action potential that propagates along the axon to the spinal cord and ultimately to the brain, where it is perceived as pain. By blocking the Nav1.8 channel, this compound is hypothesized to prevent this sodium influx, thereby inhibiting action potential generation and reducing pain sensation.
Experimental Workflow for Efficacy Evaluation
The evaluation of this compound efficacy will follow a tiered approach, beginning with in vitro characterization of its activity on the Nav1.8 channel and progressing to in vivo assessment of its analgesic effects in established animal models of pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.8 is crucial for the upstroke of the action potential in these nociceptive neurons.[1][2][3][4][5] Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, differentiate it from other sodium channel subtypes.[1][2][6][7] These characteristics, coupled with its specific expression pattern, make Nav1.8 an attractive therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1][8][9][10]
Nav1.8-IN-13 is a potent and selective inhibitor of the Nav1.8 channel. This document provides detailed application notes and protocols for utilizing this compound as a tool compound in Nav1.8 channel research. It is intended for researchers, scientists, and drug development professionals investigating pain pathophysiology and developing novel analgesic therapies.
Data Presentation
Table 1: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Reported Value (Human) | Reference |
| Activation (V1/2) | -11.12 ± 1.76 mV | [1] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV | [1] |
| Current Density in DRG neurons | -53.2 ± 6.8 pA/pF (TTX-R) | [1] |
| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (B15284909) (with β1 subunit) | [1] |
| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit) | [1] |
Table 2: Cellular Models for Nav1.8 Electrophysiology
| Cell Type | Description | Advantages | Disadvantages |
| HEK293 cells expressing human Nav1.8/β1 | Human embryonic kidney cells stably co-expressing the human Nav1.8 α-subunit and the auxiliary β1 subunit. | Homogeneous cell population, high-throughput screening compatibility, well-defined system for studying direct channel modulation. | Lacks the native neuronal environment and interacting proteins that may influence channel function and pharmacology. |
| ND7/23 cells expressing human Nav1.8 | A hybrid cell line (mouse neuroblastoma x rat DRG neuron) suitable for expressing neuronal ion channels. | Neuronal-like background, can provide insights into modulation in a more relevant cellular context than non-neuronal cells. | May have endogenous channels that could interfere with the study of Nav1.8. |
| Primary cultured DRG neurons (rodent or human) | Neurons directly isolated from dorsal root ganglia. | The most physiologically relevant model, expressing Nav1.8 in its native environment with all associated proteins. | Heterogeneous cell population, lower throughput, ethical considerations and availability for human tissue. |
Signaling Pathway and Mechanism of Action
Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of this compound
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.8 channels expressed in HEK293 cells.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8 and the β1 subunit in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
2. Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust to pH 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust to pH 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single, healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Record Nav1.8 currents by applying a 50 ms depolarizing pulse to 0 mV every 10 seconds.
4. Experimental Procedure:
-
Record a stable baseline current for at least 3 minutes in the extracellular solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Allow the blocking effect to reach a steady state at each concentration (typically 3-5 minutes).
-
After the highest concentration, perfuse with the extracellular solution to assess the reversibility of the block (washout).
5. Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the fractional block as (1 - I_drug / I_control).
-
Plot the fractional block against the logarithm of the compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value and the Hill slope.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Biophysical properties of Nav1.8/Nav1.2 chimeras and inhibition by µO-conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Disclaimer: Specific solubility and stability data for Nav1.8-IN-13 are not extensively available in the public domain. The following guide is based on best practices for handling novel small molecule inhibitors and data from structurally similar compounds targeting the Nav1.8 channel. Researchers should validate these recommendations for their specific experimental setup and batch of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter with the solubility and stability of this compound.
Q1: I am having trouble dissolving this compound. What should I do?
A1: Solubility issues are common with novel small molecule inhibitors. Here are several steps you can take:
-
Consult the supplier's datasheet: While comprehensive data may be limited, the supplier (e.g., MedchemExpress) may provide basic solubility information.[1]
-
Use an appropriate solvent: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are typically recommended.
-
Gentle heating and sonication: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.[2] Avoid excessive heat, as it may degrade the compound.
-
Prepare a high-concentration stock solution: It is often easier to dissolve the compound at a higher concentration in an organic solvent and then dilute it into your aqueous experimental buffer.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." The solubility of a compound is typically much lower in aqueous solutions than in organic solvents.
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Use a co-solvent or surfactant: Including a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 in your final aqueous solution can help maintain solubility.[2]
-
Prepare fresh dilutions: Prepare your final working solutions fresh from the stock solution just before each experiment to minimize the time the compound is in a low-solubility environment.
-
Check the pH of your buffer: The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer is within a range that favors the solubility of your compound, if this information is available.
Q3: How should I store my this compound to ensure its stability?
A3: Proper storage is critical for maintaining the activity of the compound.
-
Solid form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks).[2]
Q4: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A4: A loss of activity can be due to several factors related to compound stability:
-
Degradation of stock solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound in your stock solution. Use fresh aliquots for each experiment.
-
Instability in aqueous solution: The compound may not be stable in your aqueous experimental buffer over the duration of your experiment. Try to minimize the time between preparing the final dilution and performing the assay.
-
Adsorption to plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware.
Quantitative Data Summary
The following table provides an example solubility profile for a compound like this compound. This is not experimentally determined data for this compound and should be used as a reference only.
| Solvent | Example Solubility (mg/mL) | Example Molar Solubility (mM) | Notes |
| DMSO | ≥ 50 | ≥ 100.34 | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~10 | ~20.07 | May be suitable for some in vivo formulations. |
| PEG300 | ~25 | ~50.17 | Often used as a co-solvent in formulations. |
| 10% DMSO in Saline | < 1 | < 2.01 | Illustrates the significant drop in solubility in aqueous solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 | ≥ 5.02 | A potential formulation for in vivo studies, enhancing aqueous solubility.[2] |
Molecular Weight of this compound: 498.38 g/mol [1]
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex or sonicate the vial for a few minutes to aid dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Titration: If the compound has fully dissolved, continue to add small, measured volumes of the solvent, vortexing and observing after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility.
-
Confirmation: For a more accurate determination, prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 2: Assessing the Stability of this compound in a Stock Solution
-
Initial Analysis (T=0): Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Immediately analyze a small aliquot by HPLC-UV or LC-MS to obtain an initial purity profile and peak area.
-
Storage: Aliquot the remaining stock solution and store it under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the aliquot using the same HPLC-UV or LC-MS method as the initial analysis.
-
Comparison: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. A significant decrease in the parent peak area suggests instability under that storage condition.
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in nociceptive neurons and the inhibitory action of this compound.
Caption: A step-by-step workflow for preparing a stock solution of this compound and troubleshooting solubility issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Nav1.8-IN-13 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglia (DRG), and plays a crucial role in the transmission of pain signals.[1][2][3] By blocking Nav1.8, this compound reduces the influx of sodium ions into these neurons, thereby dampening neuronal excitability and inhibiting the propagation of pain signals.[4][5]
Q2: What is a recommended starting concentration for this compound in a new in vitro assay?
A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. A good starting point is to test a wide range of concentrations centered around the known or expected IC50 value of the compound. If the IC50 is unknown, a range from 1 nM to 10 µM is a reasonable starting point for many potent, selective inhibitors. For instance, the potent Nav1.8 inhibitor VX-548 (suzetrigine) has an IC50 of 0.27 nM, while its active metabolite VX-150m has an IC50 of 15 nM.[6]
Q3: Which cell lines are suitable for in vitro assays with this compound?
A3: The most common cell lines used for in vitro assays of Nav1.8 inhibitors are human embryonic kidney (HEK293) cells that are stably transfected to express the human Nav1.8 channel (SCN10A gene).[1][7] These cell lines provide a controlled system to study the specific effects of the inhibitor on the Nav1.8 channel. For selectivity profiling, other HEK293 cell lines expressing different Nav subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) can be utilized.[1]
Troubleshooting Guides
Problem 1: High variability in assay results.
-
Possible Cause: Inconsistent cell culture conditions or passage number.
-
Troubleshooting: Ensure that cells are cultured under standardized conditions, including media composition, temperature, and CO2 levels. Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Troubleshooting: Visually inspect solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Possible Cause: Edge effects on microplates.
-
Troubleshooting: Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with a buffer or media to create a more uniform environment for the inner wells.
-
Problem 2: No significant inhibition observed even at high concentrations.
-
Possible Cause: Incorrect voltage protocol for the assay.
-
Troubleshooting: Nav1.8 channels have specific biophysical properties, including activation at more depolarized voltages and slower inactivation kinetics compared to other Nav subtypes.[3][8] Ensure that the voltage protocol used in your electrophysiology or fluorescence-based assay is optimized to activate Nav1.8 channels effectively.
-
-
Possible Cause: Poor compound stability or degradation.
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling.
-
-
Possible Cause: Low expression of Nav1.8 channels in the cell line.
-
Troubleshooting: Verify the expression level of Nav1.8 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider re-cloning or selecting a higher-expressing clonal cell line.
-
Problem 3: Unexpected cytotoxicity observed.
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting: To distinguish between on-target and off-target cytotoxicity, perform control experiments using a cell line that does not express Nav1.8.[9] If cytotoxicity persists, it suggests an off-target mechanism. Consider profiling this compound against a panel of other ion channels or kinases to identify potential off-targets.[9]
-
-
Possible Cause: High solvent concentration.
-
Troubleshooting: Perform a vehicle control experiment with varying concentrations of the solvent (e.g., DMSO) to determine the maximum tolerated concentration by your cell line. Ensure the final solvent concentration in your assay is below this toxic threshold.
-
Quantitative Data
Table 1: IC50 Values of Selected Nav1.8 Inhibitors
| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |
| VX-548 (suzetrigine) | 0.27 | Electrophysiology | Human Nav1.8 | [6] |
| VX-150m | 15 | Electrophysiology | Human Nav1.8 | [6] |
| A-803467 | ~100 | Not Specified | Not Specified | [10] |
| PF-01247324 | ~100 | Not Specified | Not Specified | [1] |
| PF-04531083 | Not Specified | Not Specified | Not Specified | [11] |
Note: This table provides examples of IC50 values for known Nav1.8 inhibitors and should be used as a reference for designing concentration ranges for this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on Nav1.8 channels expressed in a stable cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8 to 70-80% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density.
-
Allow cells to adhere for at least 1-2 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.[1]
-
To elicit Nav1.8 currents, apply a depolarizing test pulse to 0 mV for 20-50 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the currents at each concentration after allowing for equilibration.
4. Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Caption: General workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting common in vitro assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drpress.org [drpress.org]
- 11. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Nav1.8-IN-13, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity at effective concentrations can stem from several factors, including off-target inhibition of other essential cellular components. A primary concern with inhibitors targeting ion channels is their potential activity against other related channels, which can disrupt cellular homeostasis. Additionally, many small molecule inhibitors can interact with a range of kinases, some of which are critical for cell survival.
To investigate the cause of cytotoxicity, consider the following steps:
-
Assess Off-Target Ion Channel Activity: this compound, while selective, may exhibit activity against other sodium channel subtypes, such as Nav1.5, which is crucial for cardiac function. Inhibition of Nav1.5 can lead to cardiotoxicity. It is recommended to perform a comprehensive ion channel selectivity panel.
-
Evaluate Kinase Inhibition: Unintended inhibition of kinases, such as those in pro-survival pathways like AKT or ERK, can induce apoptosis.[1] A kinome-wide selectivity screen can identify unintended kinase targets.[2][3]
-
Control for Compound Solubility: Poor solubility of the inhibitor in cell culture media can lead to compound precipitation and non-specific toxic effects.[2] Always include a vehicle control to rule out solvent-induced toxicity.
Q2: I am not observing the expected analgesic effect of this compound in my in vivo pain model. Why might this be?
A2: A lack of in vivo efficacy can be multifactorial. Before attributing it to a lack of on-target activity, it is crucial to rule out other experimental variables and potential off-target effects that might counteract the intended analgesic effect.
Potential reasons for a lack of efficacy include:
-
Pharmacokinetic Issues: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target peripheral sensory neurons.
-
Species-Specific Differences: The potency of Nav1.8 inhibitors can vary between species due to differences in the channel's amino acid sequence.[4] It is important to confirm the inhibitor's potency on the specific species' Nav1.8 channel being used in the model.
-
Off-Target Engagement: Inhibition of certain off-target molecules could potentially counteract the analgesic effect of Nav1.8 inhibition. A thorough off-target profile is essential to understand the compound's full biological activity.
Q3: My experimental results with this compound are inconsistent across different batches or experiments. What could be causing this variability?
A3: Inconsistent results can be frustrating and can arise from both technical and biological variability.
Key areas to investigate are:
-
Compound Integrity: Ensure the stability and purity of each batch of this compound. Degradation or impurities can lead to altered activity.
-
Primary Cell Variability: If using primary cells, such as dorsal root ganglion (DRG) neurons, significant biological variability can exist between donors or isolations.[1] This can include different expression levels of on- and off-target channels.[1] Pooling cells from multiple donors or increasing the sample size can help mitigate this.[1]
-
Assay Conditions: Minor variations in experimental conditions (e.g., temperature, pH, cell density) can significantly impact the activity of ion channels and the potency of inhibitors. Strict adherence to standardized protocols is critical.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro potency and selectivity of well-characterized Nav1.8 inhibitors. This data can serve as a benchmark when evaluating the performance of this compound.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | Target | Assay Type | Species | IC50 (nM) | Selectivity vs. Nav1.8 |
| A-803467 | Nav1.8 | Recombinant Cell Line | Human | 8 | - |
| Nav1.2 | Recombinant Cell Line | Human | ≥1000 | >125-fold | |
| Nav1.5 | Recombinant Cell Line | Human | ≥1000 | >125-fold | |
| Nav1.7 | Recombinant Cell Line | Human | ≥1000 | >125-fold | |
| PF-01247324 | Nav1.8 | - | Human | - | Highly Selective |
| Suzetrigine (VX-548) | Nav1.8 | - | Human | - | Selective |
| MSD199 | Nav1.8 | Recombinant Cell Line | Human | 3.4 | - |
| Nav1.8 | Recombinant Cell Line | Rodent | 4826 | - | |
| Nav1.2, Nav1.5, Nav1.6, Nav1.7 | Recombinant Cell Line | Human | >33800 | >9941-fold | |
| Nav1.4 | Recombinant Cell Line | Human | 8370 | ~2462-fold |
Data compiled from publicly available sources. Actual values may vary depending on assay conditions.[4][5][6][7]
Experimental Protocols
Protocol 1: Assessing Nav1.8 Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of Nav1.8 ionic currents and the determination of a compound's inhibitory potency (IC50).
Objective: To determine the IC50 of this compound on human Nav1.8 channels.
Methodology:
-
Cell Culture: Use a stable cell line, such as HEK293, expressing the human Nav1.8 channel (SCN10A gene).[8] Culture cells under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
To isolate Nav1.8 currents in native neurons, tetrodotoxin (B1210768) (TTX) can be added to the external solution to block TTX-sensitive sodium channels.[5]
-
-
Voltage Protocol:
-
Hold the cell membrane at a potential of -120 mV.
-
Elicit Nav1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).[8]
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Apply the compound at increasing concentrations via a perfusion system, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.[7]
-
Protocol 2: Kinase Selectivity Profiling
This protocol is used to identify potential off-target kinase interactions of this compound.
Objective: To determine the selectivity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or a functional kinase activity assay.
-
Data Analysis: Results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A highly selective inhibitor will show significant inhibition of the intended target (if it has kinase activity) and minimal inhibition of other kinases.[2]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of the selective Nav1.8 inhibitor, Nav1.8-IN-13. Given that Nav1.8 inhibitors are a promising class of non-opioid analgesics, optimizing their pharmacokinetic properties is crucial for clinical success.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is predominantly expressed in peripheral sensory neurons and plays a key role in pain signaling.[3][4] As a therapeutic target for pain management, selective inhibitors like this compound are in high demand.[1][5] However, like many small molecule drug candidates, this compound may exhibit poor oral bioavailability, limiting its therapeutic efficacy. This can be due to factors such as low aqueous solubility and/or poor intestinal permeability.
Q2: What are the first steps to diagnose the cause of poor bioavailability for this compound?
The initial step is to determine the Biopharmaceutics Classification System (BCS) class of this compound. The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[6] This classification will guide the formulation strategy.
Troubleshooting Guide: Improving the Bioavailability of this compound
If you are encountering issues with the oral bioavailability of this compound, this guide provides potential strategies to address the problem. The appropriate approach will depend on the specific physicochemical properties of the compound.
Issue 1: Poor Aqueous Solubility
Poor solubility is a common reason for low bioavailability of orally administered drugs.[7] If this compound has been determined to be poorly soluble, consider the following formulation strategies.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Potential Fold Increase in Bioavailability (Illustrative) | Key Considerations |
| Particle Size Reduction | Increasing the surface area of the drug by reducing particle size enhances the dissolution rate.[7][8] | 2 to 5-fold | Can be achieved through micronization or nanosizing techniques like milling or high-pressure homogenization.[7][9] |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix can improve solubility and dissolution. | 5 to 20-fold | Techniques include spray drying and hot-melt extrusion. Stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[8][10] | 10 to 50-fold | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[8] |
| Cyclodextrin (B1172386) Complexation | Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in water.[7] | 2 to 10-fold | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Salt Formation | For ionizable drug candidates, forming a salt can significantly improve solubility and dissolution rate.[11] | Variable, can be significant | Requires the presence of an ionizable group in the molecule and careful selection of the counter-ion. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the aqueous solubility of this compound.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound (dissolved in a suitable transport buffer) to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Signaling and Experimental Workflows
Caption: Biopharmaceutics Classification System (BCS).
Caption: Workflow for Improving Bioavailability.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.8-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, which is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG).[1][2] The Nav1.8 channel plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][3] By blocking this channel, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.[3][4] Many Nav1.8 inhibitors exhibit state-dependent binding, showing a higher affinity for the inactivated state of the channel.[2]
Q2: In which experimental models is this compound expected to be effective?
A2: this compound, as a selective Nav1.8 inhibitor, is expected to be effective in preclinical models of inflammatory and neuropathic pain.[3][4][5] Commonly used models include the Complete Freund's Adjuvant (CFA) model for inflammatory pain and the Spinal Nerve Ligation (SNL) model for neuropathic pain.[4]
Q3: What are the key biophysical properties of the Nav1.8 channel that are relevant for my experiments?
A3: The Nav1.8 channel is resistant to tetrodotoxin (B1210768) (TTX) and has distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics compared to other sodium channel subtypes.[2] These features allow Nav1.8 to contribute significantly to the action potential upstroke during the repetitive firing of DRG neurons, a key process in chronic pain states.[6][7]
Q4: How does the expression of Nav1.8 differ between species, and what are the implications for my studies?
A4: There can be significant species differences in the pharmacology of Nav1.8 inhibitors. A compound that is potent against human Nav1.8 may show reduced potency against the rodent ortholog.[8] For this reason, transgenic rodent models expressing human Nav1.8 have been developed to provide a more predictive assessment of a compound's efficacy.[8][9]
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp)
| Problem | Possible Cause | Suggested Solution |
| No or low expression of Nav1.8 currents in heterologous systems (e.g., HEK293 cells) | The C-terminus of Nav1.8 can limit its functional expression in non-neuronal cell lines.[10] | Consider using chimeric channels where the Nav1.8 C-terminus is replaced with that of another Nav channel (e.g., Nav1.7) to improve expression.[10] Alternatively, use cell lines that endogenously express Nav1.8 or primary DRG neurons. |
| High variability in IC50 values | - Inconsistent voltage protocol- Rundown of the current over time- State-dependence of the inhibitor | - Use a standardized voltage protocol to ensure channels are in the desired state (resting vs. inactivated).- Monitor current stability before and after compound application. Ensure a stable baseline.- For state-dependent inhibitors, pre-pulse protocols are necessary to hold the channels in the inactivated state to get a consistent measurement of potency. |
| Difficulty isolating Nav1.8 currents from other sodium channel currents in DRG neurons | DRG neurons express multiple TTX-sensitive and TTX-resistant sodium channels. | Use a concentration of TTX (typically 300-500 nM) in your external solution to block TTX-sensitive channels.[3] To isolate Nav1.8 from Nav1.9, use a holding potential of -70 mV to inactivate Nav1.9 channels.[6] |
In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy in a rodent pain model | - Poor pharmacokinetic properties of this compound- Species differences in Nav1.8 pharmacology- Inappropriate pain model | - Conduct pharmacokinetic studies to determine the exposure of the compound at the target site.- Test the potency of this compound on the rodent Nav1.8 channel. If there is a significant potency shift, consider using a humanized Nav1.8 transgenic model.[8]- Ensure the chosen pain model is appropriate for the mechanism of action. Nav1.8 inhibitors are most effective in models of peripheral sensitization. |
| High variability in behavioral responses | - Improper animal handling and habituation- Inconsistent dosing | - Ensure animals are properly habituated to the testing environment and handled consistently.- Use precise dosing techniques and ensure the vehicle does not have a behavioral effect. |
Data Presentation
Table 1: In Vitro Profile of this compound (Hypothetical Data)
| Parameter | Cell Line | Value |
| IC50 (hNav1.8) | HEK293-hNav1.8 | 15 nM |
| IC50 (rNav1.8) | HEK293-rNav1.8 | 250 nM |
| Selectivity vs. hNav1.5 | >1000-fold | |
| Selectivity vs. hNav1.7 | >200-fold |
Table 2: In Vivo Efficacy of this compound in Rat Pain Models (Hypothetical Data)
| Pain Model | Administration Route | Effective Dose (ED50, mg/kg) | Effect |
| Inflammatory (CFA) | i.p. | 10 | Reversal of thermal hyperalgesia |
| Neuropathic (SNL) | p.o. | 30 | Reversal of tactile allodynia |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8 (or primary DRG neurons) on glass coverslips.
-
For DRG neuron isolation, dissect dorsal root ganglia from rodents and enzymatically dissociate the neurons. Culture for 2-24 hours before recording.[2]
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.[2] For DRG neurons, add 300 nM TTX to block TTX-sensitive channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Fabricate patch pipettes with a resistance of 1.5-3 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at -100 mV.
-
To determine the IC50, apply a voltage step to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.8 current.
-
Perfuse the chamber with increasing concentrations of this compound and record the inhibition of the peak current.
-
To assess state-dependence, use a pre-pulse to -120 mV (for resting state) or -70 mV (for inactivated state) before the test pulse.
In Vivo Inflammatory Pain Model (CFA)
1. Induction of Inflammation:
-
Acclimate male Sprague-Dawley rats to the testing environment.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
2. Assessment of Thermal Hyperalgesia:
-
At 24 hours post-CFA injection, measure the baseline paw withdrawal latency to a radiant heat source. A significant decrease in latency in the ipsilateral paw is expected.[4]
3. Drug Administration and Testing:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Assess paw withdrawal latency at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the analgesic effect.[4]
Visualizations
Caption: Nav1.8 signaling pathway in nociceptive neurons.
Caption: Workflow for patch-clamp electrophysiology experiments.
Caption: Logical workflow for troubleshooting in vivo efficacy issues.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Na+ channel Nav 1.8 inhib News - LARVOL Sigma [sigma.larvol.com]
- 6. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line [frontiersin.org]
Welcome to the technical support center for Nav1.8-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this inhibitor to prevent its degradation in solution.
General Information
This compound is a small molecule inhibitor targeting the voltage-gated sodium channel Nav1.8. As with many small molecule inhibitors, maintaining its stability in solution is crucial for obtaining accurate and reproducible experimental results.[1][2] Degradation of the compound can lead to a loss of activity and inconsistent data.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A2: For hydrophobic small molecules like Nav1.8 inhibitors, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is critical to use anhydrous or newly opened DMSO, as it is hygroscopic and can absorb water from the atmosphere, which may lead to compound precipitation over time.[4][5]
Q2: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
Q3: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container.[1]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
1. Assess Stock Solution Integrity
-
Visual Inspection: Check for any color change or precipitation in your stock solution.[2]
-
Confirm Concentration and Purity: If degradation is suspected, the concentration and purity of the stock solution can be re-assessed using methods like High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
2. Evaluate Solution Preparation and Handling
-
Solvent Quality: Use high-purity, anhydrous solvents to prepare solutions.[3][5]
-
Environmental Factors: Protect the compound from light by using amber vials or wrapping containers in foil.[1] To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[1]
-
pH of Aqueous Buffers: The stability of many compounds is pH-dependent. Ensure the pH of your aqueous buffer is within a range that is optimal for the compound's stability.[1]
3. Optimize Experimental Conditions
-
Incubation Time: If you suspect the inhibitor is degrading in your assay medium, perform a time-course experiment to measure its activity at different time points. A decrease in activity over time can indicate instability.[4]
-
Assay Components: Some components in your assay medium could contribute to the degradation of the compound.
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table summarizes solubility and storage information for other known Nav1.8 inhibitors to provide a general reference.
| Inhibitor | Recommended Solvent | Stock Solution Storage | Reference |
| PF-06305591 | DMSO | -80°C for 6 months, -20°C for 1 month | [6] |
| A-803467 | DMSO | As a 10 mmol/L stock solution | [7] |
| Nav1.8-IN-4 | DMSO | -80°C for 6 months, -20°C for 1 month | [5] |
| Nav1.8-IN-1 | Not specified, likely DMSO | Store under recommended conditions in Certificate of Analysis | [8][9] |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be dissolved in an aqueous buffer without immediate precipitation.
-
Materials: this compound, 100% DMSO, aqueous buffer (e.g., PBS), 96-well plate, plate reader.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
Add the serially diluted compound to the 96-well plate.
-
Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.[4]
-
Visually inspect each well for signs of precipitation.[4]
-
(Optional) Use a plate reader to measure turbidity to quantify precipitation.[4]
-
The highest concentration that remains clear is the approximate kinetic solubility.[4]
-
Protocol 2: Evaluation of Compound Stability by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[4]
-
Materials: this compound, desired solution (e.g., cell culture medium), cold organic solvent (e.g., acetonitrile (B52724) or methanol), HPLC system.
-
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and stop degradation.[4]
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., 24, 48, 72 hours).[4]
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.[4]
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.[4]
-
Data Analysis: Compare the peak area of the parent compound in the incubated samples to the T=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[4]
-
Visualizations
Caption: Troubleshooting workflow for addressing inhibitor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nav1.8-IN-1|1026822-49-0|COA [dcchemicals.com]
Disclaimer: The information provided herein is intended as a representative guide for researchers working with selective Nav1.8 inhibitors. The compound "Nav1.8-IN-13" is not specifically described in publicly available scientific literature. Therefore, the following protocols, quantitative data, and troubleshooting advice are based on established methodologies and data from well-characterized, selective Nav1.8 inhibitors such as A-803467, PF-01247324, and suzetrigine (B10856436) (VX-548). Researchers must optimize these protocols for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective Nav1.8 inhibitor?
A1: Selective Nav1.8 inhibitors are designed to bind to the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene.[1] This channel is preferentially expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) that are responsible for transmitting pain signals.[1][2] By binding to the Nav1.8 channel protein, the inhibitor stabilizes its closed or inactivated state, which prevents the influx of sodium ions (Na+) necessary for the generation and propagation of action potentials in nociceptors.[1] This targeted action on peripheral pain-sensing neurons is the primary mechanism for their analgesic effect, reducing the excitability of these neurons and dampening the transmission of pain signals from the periphery to the central nervous system.[1]
Q2: Why is targeting Nav1.8 a promising strategy for pain treatment?
A2: Nav1.8 is a critical determinant of nociceptive signaling in primary sensory neurons.[3] Its expression is largely restricted to these peripheral neurons, meaning that a selective inhibitor has the potential for a better safety profile with fewer central nervous system (CNS) or cardiovascular side effects compared to non-selective sodium channel blockers.[1] In humans, gain-of-function mutations in the SCN10A gene are associated with painful peripheral neuropathies, providing strong genetic validation for Nav1.8 as a pain target.[4][5]
Q3: What are the common challenges when working with Nav1.8 inhibitors in animal models?
A3: A significant challenge is the potential for cross-species differences in potency. Some Nav1.8 inhibitors show high potency against the human channel but have significantly lower activity in rodents.[4][6] This has led to the development of humanized Nav1.8 transgenic rodent models for more predictive preclinical evaluation.[4] Another challenge is the formulation of these compounds, which are often hydrophobic, requiring specialized vehicles for in vivo administration.
Q4: What are the most appropriate animal models to test the efficacy of a Nav1.8 inhibitor?
A4: The choice of animal model depends on the type of pain being investigated. Common models include:
-
Inflammatory Pain: The Complete Freund's Adjuvant (CFA) model is widely used to induce a localized and persistent inflammatory state, resulting in thermal hyperalgesia and mechanical allodynia.[4][6]
-
Neuropathic Pain: The Spinal Nerve Ligation (SNL) model is a common surgical model that mimics neuropathic pain conditions in humans, leading to mechanical allodynia.[4]
-
Acute Nociceptive Pain: The formalin test can be used to assess the compound's effect on both acute and tonic pain phases.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | 1. Poor compound solubility/bioavailability: The inhibitor may not be reaching the target site in sufficient concentrations. 2. Suboptimal dosage: The administered dose may be too low. 3. Cross-species potency issues: The compound may have low potency in the animal model species.[4][6] 4. Incorrect administration route: The chosen route may not be optimal for the compound's properties. | 1. Optimize formulation: Experiment with different vehicles (e.g., DMSO, cyclodextrins, lipid-based formulations) to improve solubility. 2. Conduct a dose-response study: Test a range of doses to identify the optimal therapeutic window. 3. Test in a humanized Nav1.8 model: If available, these models can provide more relevant efficacy data.[4] 4. Evaluate alternative administration routes: Consider intravenous (IV) or subcutaneous (SC) administration to bypass potential absorption issues. |
| High Variability in Results | 1. Inconsistent administration: Variability in injection technique (e.g., intraperitoneal misinjection) can lead to inconsistent drug exposure. 2. Animal-to-animal variability: Biological differences between animals can contribute to varied responses. 3. Instability of the compound in the formulation: The inhibitor may be degrading over time. | 1. Ensure proper training and consistent technique: For IP injections, aim for the lower right abdominal quadrant to avoid the cecum and bladder. 2. Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability. 3. Prepare fresh formulations: Make the dosing solution fresh before each experiment and store it appropriately. |
| Adverse Effects (e.g., sedation, motor impairment) | 1. Off-target effects: The compound may be interacting with other ion channels or receptors in the CNS. 2. Toxicity: The administered dose may be too high, leading to systemic toxicity. | 1. Conduct a selectivity screen: Test the compound against a panel of other ion channels (e.g., Nav1.5, other Nav subtypes) and receptors to identify potential off-target activities. 2. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) to establish a safe dosing range. |
Quantitative Data
Table 1: Representative In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Nav1.8 IC₅₀ (nM) | Selectivity vs. Nav1.5 (fold) | Selectivity vs. Other Nav Subtypes | Reference |
| A-803467 | 8 | >1000 | >100-fold vs. Nav1.2, 1.3, 1.7 | [7] |
| PF-01247324 | 15 | >350 | >100-fold vs. TTX-S channels | [7][8] |
| MSD199 | 3.4 (human) | >9,941 | >9,941-fold vs. Nav1.2, 1.5, 1.6, 1.7 | [4] |
Table 2: Representative In Vivo Efficacy of Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Pain Model | Species | Route of Admin. | Efficacious Dose Range | Endpoint | Reference |
| A-803467 | CFA | Rat | i.p. | 30 - 100 mg/kg | Reversal of thermal hyperalgesia | [9] |
| PF-01247324 | SNL | Rat | p.o. | 30 - 100 mg/kg | Reversal of mechanical allodynia | [8] |
| MSD199 | CFA | Rat (humanized) | p.o. | 10 mg/kg | Increased response latency to thermal stimulus | [4] |
| MSD199 | SNL | Rat (humanized) | p.o. | 10 mg/kg | Reversal of mechanical allodynia | [4] |
Experimental Protocols
Protocol 1: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model
Objective: To evaluate the ability of a selective Nav1.8 inhibitor to reverse thermal hyperalgesia in a rat model of inflammatory pain.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (or humanized Nav1.8 transgenic rats) are acclimated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: The baseline paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus (e.g., Hargreaves test).
-
Induction of Inflammation: Animals are briefly anesthetized with isoflurane. 100 µL of CFA solution (1 mg/mL) is injected intradermally into the plantar surface of the right hind paw. The contralateral (left) paw serves as an internal control.
-
Pain Phenotype Confirmation: At 24 hours post-CFA injection, thermal hyperalgesia and mechanical allodynia are re-assessed to confirm the development of the pain phenotype. A significant decrease in paw withdrawal latency in the ipsilateral paw is expected.
-
Compound Administration: The Nav1.8 inhibitor or vehicle is administered via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Efficacy Assessment: Pain behaviors are assessed at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
Protocol 2: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model
Objective: To assess the efficacy of a selective Nav1.8 inhibitor in a rat model of neuropathic pain.
Methodology:
-
Animal Acclimation: As described in Protocol 1.
-
Baseline Measurement: Baseline mechanical sensitivity is assessed using von Frey filaments.
-
Surgical Procedure: Animals are anesthetized with an appropriate anesthetic. The L5 spinal nerve is isolated and tightly ligated with silk suture. The incision is then closed. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Pain Phenotype Development: Animals are allowed to recover for 7-14 days, during which time mechanical allodynia develops in the ipsilateral paw.
-
Compound Administration: On the day of the experiment, the Nav1.8 inhibitor or vehicle is administered.
-
Efficacy Assessment: The reversal of mechanical allodynia is measured at multiple time points post-dosing to evaluate the compound's efficacy and duration of action.
Visualizations
Caption: Nociceptive signaling pathway involving Nav1.8 and the inhibitory action of a selective blocker.
Caption: General experimental workflow for evaluating a Nav1.8 inhibitor in animal pain models.
Caption: A logical workflow for troubleshooting lack of efficacy in in vivo experiments.
References
- 1. Grünenthal identifies new Nav1.8 blockers for pain | BioWorld [bioworld.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. adooq.com [adooq.com]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nav1.8-IN-13 and structurally related Nav1.8 inhibitors. Given that the specific synthesis protocol for this compound is not publicly available, this guide focuses on common challenges encountered during the synthesis of related aminopyridine-based Nav1.8 inhibitors, using established chemical principles as a basis for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for aminopyridine-based Nav1.8 inhibitors?
A1: The synthesis of many aminopyridine-based Nav1.8 inhibitors typically involves a multi-step sequence. Key reactions often include a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a biaryl scaffold, followed by an amide bond formation to introduce the final side chains.
Q2: Why is the Suzuki-Miyaura coupling with aminopyridine substrates often challenging?
A2: The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low to no yield of the desired product.
Q3: What are the common issues encountered during the amide coupling step with aminopyridines?
A3: Aminopyridines are electron-deficient amines, which makes them less nucleophilic. This reduced reactivity can lead to incomplete or slow amide bond formation with standard coupling reagents.
Q4: How can I purify my final pyridine-containing compound?
A4: Purification of pyridine-containing compounds can be achieved through various methods. Acid-base extraction is effective for removing non-basic impurities by converting the basic pyridine to a water-soluble salt. Column chromatography on silica (B1680970) gel is also a common technique, though tailing can sometimes be an issue. In such cases, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can be beneficial.
Troubleshooting Guide
This troubleshooting guide is structured around a representative, plausible synthetic route for an aminopyridine-based Nav1.8 inhibitor, addressing potential issues at each key stage.
Stage 1: Suzuki-Miyaura Cross-Coupling
Reaction: Coupling of a halo-aminopyridine with a boronic acid or ester.
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Catalyst Inhibition: The aminopyridine substrate is deactivating the palladium catalyst. | 1. Ligand Choice: Use electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to promote the desired catalytic cycle over catalyst inhibition. 2. Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). 3. Protecting Group: Consider protecting the amino group to reduce its coordinating ability, although this adds extra steps to the synthesis. |
| Poor Solubility: Starting materials or intermediates are not fully dissolved in the solvent. | 1. Solvent System: Use a solvent system known to be effective for Suzuki couplings, such as a mixture of toluene (B28343) and water, or 1,4-dioxane (B91453) and water. 2. Temperature: Increase the reaction temperature, ensuring it does not lead to degradation of starting materials or product. | |
| Inappropriate Base: The chosen base is not effective for the reaction. | 1. Base Selection: Use a base appropriate for Suzuki couplings, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent. | |
| Significant formation of homocoupling byproducts | Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | 1. Boronic Ester: Consider using a boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid, as they can sometimes be more stable and provide better results. 2. Reaction Conditions: Optimize the base and solvent to facilitate the transmetalation step. |
Stage 2: Amide Bond Formation
Reaction: Coupling of the aminopyridine-containing intermediate with a carboxylic acid.
| Problem | Potential Cause | Suggested Solution |
| Low conversion to the amide product | Low Nucleophilicity of the Aminopyridine: The electron-deficient nature of the aminopyridine results in a slow reaction. | 1. Coupling Reagents: Use more potent coupling reagents like HATU, HBTU, or COMU, which are known to be effective for challenging amide bond formations. 2. Acyl Fluoride (B91410) Intermediate: A protocol involving the in situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the amine at an elevated temperature, has been shown to be effective for electron-deficient amines. 3. Temperature: Increase the reaction temperature to drive the reaction to completion. |
| Steric Hindrance: Either the carboxylic acid or the aminopyridine is sterically hindered. | 1. Less Hindered Reagents: If possible, use less sterically demanding coupling reagents. 2. Longer Reaction Times: Allow for extended reaction times to accommodate the slower reaction rate. | |
| Epimerization of chiral centers (if applicable) | Harsh Reaction Conditions: The conditions used for amide coupling can lead to the loss of stereochemical integrity. | 1. Mild Coupling Reagents: Use coupling reagents known to minimize epimerization, such as those based on HOBt or OxymaPure. 2. Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halo-aminopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the aminopyridine (1.0-1.2 eq.) to the reaction mixture.
-
Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Challenging Amide Bond Formation
| Coupling Reagent | Activating Agent | Common Byproducts | Key Advantages |
| EDC/HOBt | Carbodiimide/Additive | Urea, HOBt-related | Cost-effective, well-established |
| HATU | Uronium Salt | Tetramethylurea | High reactivity, good for hindered substrates |
| COMU | Uronium Salt | Morpholine-based urea | High reactivity, low epimerization |
| T3P® | Phosphonic Anhydride | Phosphate salts | High reactivity, clean reaction profile |
Visualizations
Caption: Role of Nav1.8 in the pain signaling pathway.
Caption: General workflow for Nav1.8 inhibitor synthesis.
Caption: A logical workflow to diagnose and resolve failed reactions.
Welcome to the technical support center for Nav1.8-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this novel Nav1.8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[1][2][3] By selectively blocking Nav1.8, this compound aims to reduce the excitability of these nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system without causing the central side effects associated with non-selective sodium channel blockers.[1][4]
Q2: In which experimental models is this compound expected to be effective?
A2: Based on the established role of Nav1.8 in pain signaling, this compound is expected to show efficacy in preclinical models of inflammatory and neuropathic pain.[1][3] These include, but are not limited to, the Complete Freund's Adjuvant (CFA) model for inflammatory pain and the Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) models for neuropathic pain.[5]
Q3: What are the known off-target effects of selective Nav1.8 inhibitors?
A3: While this compound is designed for high selectivity, it is crucial to consider potential off-target effects. Off-target activity against other sodium channel subtypes can lead to cardiovascular side effects (Nav1.5) or central nervous system liabilities (Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7).[4] Researchers should consult the specific selectivity profile of this compound and consider including appropriate controls to monitor for such effects.
Troubleshooting Unexpected Results
Scenario 1: Lower-Than-Expected Efficacy in a Pain Model
Question: We are observing minimal or no analgesic effect of this compound in our in vivo pain model, despite using the recommended dose. What are the potential reasons and how can we troubleshoot this?
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: The compound may not be reaching the target site at a sufficient concentration or for a long enough duration.
-
Recommendation: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. Consider optimizing the dosing regimen, route of administration, or vehicle.
-
-
Target Engagement: The inhibitor may not be effectively binding to the Nav1.8 channel in the in vivo environment.
-
Recommendation: If possible, perform ex vivo electrophysiology on DRG neurons from treated animals to confirm target engagement.
-
-
Presence of Weakly Responsive Neurons: Studies have shown that a subpopulation of DRG neurons may be only weakly responsive to Nav1.8 inhibition.[6][7] In these neurons, other sodium channels like Nav1.7 might play a more dominant role in action potential generation.[8]
-
Recommendation: Consider co-administration with an inhibitor of another relevant pain target. Analyze neuronal subpopulations to identify responders versus non-responders.
-
-
Disease Model Variability: The specific pain model and the underlying pathology can influence the contribution of Nav1.8 to the pain phenotype.
-
Recommendation: Ensure the chosen animal model has a strong, validated dependence on Nav1.8 signaling. Review the literature for the expression and role of Nav1.8 in your specific model.
-
-
Incorrect Patient/Animal Selection: In clinical and preclinical studies, unexpected efficacy can result from incorrect patient or animal selection, where the underlying pathology is not driven by the target mechanism.[9][10]
-
Recommendation: Carefully screen and characterize animal subjects to ensure they exhibit the desired pathology.
-
Troubleshooting Workflow for Low Efficacy
Caption: Troubleshooting workflow for addressing lower-than-expected efficacy of this compound.
Scenario 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Question: this compound shows high potency in our in vitro electrophysiology assays, but the in vivo analgesic effect is much weaker. Why is there a discrepancy?
Potential Causes and Troubleshooting Steps:
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a shorter half-life and reduced exposure at the target site.
-
Recommendation: Perform metabolic stability assays using liver microsomes or hepatocytes. Identify major metabolites and assess their activity.
-
-
Poor Blood-Brain Barrier Penetration (if applicable): While Nav1.8 is a peripheral target, some pain states may have central components. If central targets are inadvertently being considered, poor BBB penetration could be a factor.
-
Recommendation: For a peripherally acting drug, this is expected. Confirm that the pain model is peripherally driven.
-
-
Protein Binding: High plasma protein binding can reduce the free fraction of the compound available to interact with the target.
-
Recommendation: Measure the plasma protein binding of this compound.
-
-
Efflux Transporters: The compound may be a substrate for efflux transporters at the target tissue, reducing its intracellular concentration.
-
Recommendation: Investigate if this compound is a substrate for common efflux transporters like P-glycoprotein.
-
Data Presentation: In Vitro vs. In Vivo Discrepancy Checklist
| Parameter | In Vitro Observation | Potential In Vivo Issue | Recommended Action |
| Potency | High (e.g., low nM IC50) | Low Efficacy | Assess in vivo pharmacokinetics and target engagement. |
| Metabolism | Not Assessed | Rapid Clearance | Conduct metabolic stability assays. |
| Protein Binding | Not Assessed | Low Free Fraction | Measure plasma protein binding. |
| Efflux | Not Assessed | Reduced Target Site Conc. | Evaluate interaction with efflux transporters. |
Scenario 3: Unexpected Phenotypic Effects
Question: We are observing unexpected behavioral or physiological effects in our animals treated with this compound that are not related to analgesia. What could be the cause?
Potential Causes and Troubleshooting Steps:
-
Off-Target Activity: The compound may be interacting with other ion channels, receptors, or enzymes.
-
Recommendation: Perform a broad off-target screening panel to identify potential unintended interactions.[4]
-
-
Metabolite Activity: A metabolite of this compound may have its own pharmacological activity.
-
Recommendation: Identify and synthesize major metabolites and test their activity in relevant assays.
-
-
Vehicle Effects: The vehicle used to dissolve and administer the compound may be causing the observed effects.
-
Recommendation: Administer the vehicle alone to a control group of animals and observe for any effects.
-
Signaling Pathway: Potential Off-Target Interactions
Caption: Simplified diagram illustrating the intended on-target effect and potential off-target effects of this compound.
Experimental Protocols
Protocol 1: In Vivo Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250g).
-
Induction of Inflammation: Inject 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Baseline Pain Assessment: Prior to CFA injection, measure baseline thermal and mechanical sensitivity using a plantar test apparatus and von Frey filaments, respectively.
-
Post-CFA Pain Assessment: At 24 hours post-CFA injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of a pain phenotype.[5]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Measure paw withdrawal latency (thermal) and threshold (mechanical) at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to evaluate the analgesic effect.[5]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
-
Neuron Isolation: Isolate DRG neurons from adult rats or mice.
-
Cell Culture: Plate neurons on laminin/poly-D-lysine coated coverslips and culture for 24-48 hours.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Add tetrodotoxin (B1210768) (TTX) to block TTX-sensitive channels.[11]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Hold cells at a holding potential of -100 mV.
-
Elicit sodium currents using depolarizing voltage steps.
-
-
Data Analysis:
Data Presentation: Representative Off-Target Profile for a Selective Nav1.8 Inhibitor
Note: This table presents hypothetical data for illustrative purposes. The actual off-target profile of this compound must be determined experimentally.
| Channel | IC50 (µM) | Selectivity (Fold vs. Nav1.8) |
| Nav1.8 | 0.01 | - |
| Nav1.1 | > 30 | > 3000 |
| Nav1.2 | > 30 | > 3000 |
| Nav1.3 | 15 | 1500 |
| Nav1.5 | > 30 | > 3000 |
| Nav1.6 | 25 | 2500 |
| Nav1.7 | 5 | 500 |
This technical support guide provides a framework for understanding and troubleshooting unexpected results when working with this compound. As with any novel compound, careful experimental design, appropriate controls, and thorough data analysis are essential for accurate interpretation of the findings.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. seekingalpha.com [seekingalpha.com]
- 10. Jasper solves Beacon CSU sneak-throughs, wins in asthma phase Ib | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Nav1.8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of prominent Nav1.8 inhibitors based on published experimental data.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference(s) |
| A-803467 | 8 | >100 | >100 | [1][2] |
| VX-548 (suzetrigine) | 0.27 | ≥ 31,000 | ≥ 31,000 | [3][4] |
| PF-01247324 | 196 | 50 | 65-100 | [5][6] |
| Nav1.8-IN-13 | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy Endpoint | Effective Dose (ED50) / Dose Range | Reference(s) |
| A-803467 | Rat Spinal Nerve Ligation | Neuropathic | Reversal of mechanical allodynia | 47 mg/kg, i.p. | [2] |
| Rat Complete Freund's Adjuvant (CFA) | Inflammatory | Reversal of thermal hyperalgesia | 41 mg/kg, i.p. | [2] | |
| VX-548 (suzetrigine) | Human Bunionectomy/Abdominoplasty | Acute Post-Surgical | Reduction in pain intensity (SPID48) | 100mg loading, 50mg maintenance q12h | [7][8][9] |
| PF-01247324 | Rat Carrageenan Model | Inflammatory | Reversal of thermal hyperalgesia | 30 mg/kg, p.o. | [5] |
| Rat Spinal Nerve Ligation | Neuropathic | Reversal of mechanical allodynia | Not explicitly stated | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are representative protocols for key experiments cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency (IC50) of a compound in blocking Nav1.8 channels.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (co-expressed with the β1 subunit) are commonly used. For selectivity profiling, other HEK293 cell lines expressing different Nav subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) are utilized.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -100 mV to ensure all channels are in a resting state.
-
To assess the effect on the inactivated state of the channel, a prepulse to a depolarized potential (e.g., -40 mV, the approximate half-inactivation voltage for Nav1.8) is applied for several seconds.[1]
-
A subsequent test pulse to 0 mV for 20-50 ms (B15284909) elicits the Nav1.8 current.
-
The peak inward current is measured before and after the application of the test compound at various concentrations.
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.[11]
In Vivo Pain Models
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
Objective: To assess the efficacy of a compound in reducing inflammatory pain.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is taken.
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation.
-
Thermal hyperalgesia is typically assessed 24 hours after CFA injection.
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally).
-
Paw withdrawal latency is measured at various time points after compound administration.
Data Analysis: The reversal of thermal hyperalgesia is calculated as a percentage of the maximal possible effect, and the dose required to produce a 50% reversal (ED50) is determined.[2]
2. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
Objective: To evaluate the efficacy of a compound in alleviating neuropathic pain.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
The L5 and L6 spinal nerves are surgically ligated to induce mechanical allodynia.
-
Baseline paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured before surgery.
-
Mechanical allodynia is allowed to develop over several days to weeks post-surgery.
-
The test compound or vehicle is administered.
-
Paw withdrawal thresholds are measured at different time points after drug administration.
Data Analysis: The reversal of mechanical allodynia is determined, and the ED50 is calculated.[2]
Visualizing the Role of Nav1.8 in Pain Signaling
The following diagrams illustrate the mechanism of Nav1.8 in nociception and a general workflow for inhibitor characterization.
Caption: Role of Nav1.8 in the pain signaling pathway.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Nav1.8 inhibitors in preclinical pain models. The focus of this guide is PF-01247324, a well-characterized, selective, and orally bioavailable Nav1.8 channel blocker. A thorough search of publicly available scientific literature and databases did not yield any specific information on a compound designated "Nav1.8-IN-13." Therefore, a direct comparison is not possible at this time. This guide will instead provide a comprehensive overview of the experimental data available for PF-01247324, offering a benchmark for the evaluation of novel Nav1.8 inhibitors.
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key player in the transmission of pain signals.[1] Its involvement in both inflammatory and neuropathic pain has made it an attractive target for the development of novel analgesics.[2] Selective blockers of Nav1.8, such as PF-01247324, have shown significant promise in preclinical studies.[2]
PF-01247324: A Profile of a Selective Nav1.8 Blocker
PF-01247324 is a potent and selective inhibitor of the Nav1.8 sodium channel.[3] It demonstrates significant efficacy in various rodent models of inflammatory and neuropathic pain, highlighting the therapeutic potential of targeting Nav1.8.[4][5]
In Vitro Potency and Selectivity
Electrophysiological studies have been instrumental in characterizing the inhibitory activity of PF-01247324. Patch-clamp experiments on human dorsal root ganglion (DRG) neurons and recombinant human Nav1.8 channels have established its potent inhibitory effects.[4][6]
| Target | Assay | IC50 | Selectivity |
| Human Nav1.8 | Recombinant hNav1.8 channels | 196 nM[4] | ~50-fold vs. hNav1.5 (~10 µM)[4] |
| Human DRG Neurons | Native tetrodotoxin-resistant (TTX-R) currents | 331 nM[4] | 65-100-fold vs. TTX-sensitive (TTX-S) channels (~10-18 µM)[4] |
| Rodent DRG Neurons | Native TTX-R currents | 448 nM[4][6] |
Table 1: In Vitro Inhibitory Activity of PF-01247324. This table summarizes the half-maximal inhibitory concentrations (IC50) of PF-01247324 against human and rodent Nav1.8 channels, as well as its selectivity over other sodium channel subtypes.
In Vivo Efficacy in Pain Models
PF-01247324 has demonstrated significant analgesic effects in multiple rodent models of pain, including those that mimic inflammatory and neuropathic conditions.
| Pain Model | Species | Dose/Route | Key Findings |
| Inflammatory Pain | |||
| Carrageenan-induced Thermal Hyperalgesia | Rat | 30 mg/kg, p.o. | Significant attenuation of thermal hyperalgesia.[7] |
| Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia | Rat | 30 mg/kg, p.o. | Significant attenuation of mechanical hyperalgesia.[3][7] |
| Formalin Test | Rat | 100 mg/kg | Reduced phase 2 flinching behavior.[5][8] |
| Neuropathic Pain | |||
| Spinal Nerve Ligation (SNL) | Rat | Not specified | Attenuated mechanical allodynia.[7] |
Table 2: In Vivo Efficacy of PF-01247324 in Preclinical Pain Models. This table outlines the effectiveness of PF-01247324 in various animal models of pain, detailing the species, administration route, and significant outcomes.
Signaling Pathways and Experimental Workflows
The analgesic effects of PF-01247324 are mediated through the blockade of Nav1.8 channels in nociceptive neurons, thereby reducing neuronal excitability and the propagation of pain signals.
Figure 1. Simplified signaling pathway of Nav1.8 in nociception and the mechanism of action for PF-01247324.
The evaluation of Nav1.8 inhibitors like PF-01247324 involves a standardized preclinical workflow, starting from in vitro characterization to in vivo efficacy testing in relevant pain models.
Figure 2. General experimental workflow for the preclinical evaluation of a Nav1.8 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common protocols used to evaluate PF-01247324.
Carrageenan-Induced Thermal Hyperalgesia in Rats
-
Animal Model: Male Sprague Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of one hind paw.
-
Drug Administration: PF-01247324 is formulated in a vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80) and administered via oral gavage at specified doses (e.g., 30 mg/kg).[3]
-
Behavioral Testing: Thermal sensitivity is assessed using a plantar test apparatus at baseline and at various time points after carrageenan and drug administration. The latency to paw withdrawal from a radiant heat source is measured.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated by comparing the paw withdrawal latencies of the drug-treated group to the vehicle-treated group.
Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Induction of Inflammation: A subcutaneous injection of CFA is administered into the plantar surface of one hind paw to induce a persistent inflammatory state.
-
Drug Administration: PF-01247324 is administered orally as described in the carrageenan model.[3]
-
Behavioral Testing: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments is determined at baseline and at different time points post-CFA and drug administration.
-
Data Analysis: The reversal of mechanical hyperalgesia is determined by comparing the paw withdrawal thresholds of the PF-01247324-treated group with the vehicle-treated group.
Formalin Test in Rats
-
Animal Model: Rats are habituated to the testing environment.
-
Induction of Nociception: A dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Drug Administration: PF-01247324 is administered orally prior to the formalin injection.
-
Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes) following the formalin injection. The total time spent flinching, licking, or biting the injected paw is recorded. This response occurs in two distinct phases: an early, acute phase (Phase 1) and a later, tonic phase (Phase 2), which is associated with central sensitization.
-
Data Analysis: The effect of the drug is assessed by comparing the duration of nociceptive behaviors in the treated group to the vehicle group, typically focusing on the reduction in the Phase 2 response.
Conclusion
PF-01247324 stands as a well-documented selective Nav1.8 inhibitor with demonstrated efficacy in multiple preclinical pain models. The data presented in this guide provide a solid foundation for understanding its pharmacological profile and serve as a valuable reference for the evaluation of new chemical entities targeting the Nav1.8 channel for the treatment of pain. The absence of publicly available data on "this compound" precludes a direct comparison but underscores the importance of transparent and accessible data in advancing the field of pain research. As new Nav1.8 inhibitors emerge, rigorous preclinical evaluation using standardized models and protocols will be essential to identify the most promising candidates for clinical development.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. pnas.org [pnas.org]
A note on the availability of data for Nav1.8-IN-13: Publicly accessible scientific literature and databases do not currently contain specific data regarding a compound designated "this compound." Therefore, this guide provides a comparative framework for evaluating the selectivity of potent and selective Nav1.8 inhibitors, using data from well-characterized compounds as examples. The methodologies and data presentation formats provided herein are directly applicable to the evaluation of any novel Nav1.8 inhibitor.
The voltage-gated sodium channel Nav1.8 has emerged as a key target in the development of novel analgesics due to its preferential expression in peripheral nociceptive neurons.[1] A critical aspect of the preclinical development of any new Nav1.8-targeting compound is the rigorous validation of its selectivity against other sodium channel subtypes to minimize the risk of off-target effects, such as cardiac or central nervous system side effects. This guide outlines the experimental data and protocols necessary for such validation.
Comparative Selectivity of Representative Nav1.8 Inhibitors
The selectivity of a compound is typically determined by comparing its potency (often measured as the half-maximal inhibitory concentration, IC50) against the target channel (Nav1.8) with its potency against other sodium channel subtypes. A higher IC50 value indicates lower potency. The following table summarizes the reported IC50 values for several known Nav1.8 inhibitors against a panel of human Nav channels.
| Compound | Nav1.8 IC50 | Nav1.1 IC50 | Nav1.2 IC50 | Nav1.3 IC50 | Nav1.4 IC50 | Nav1.5 IC50 | Nav1.6 IC50 | Nav1.7 IC50 | Selectivity Fold (vs. Nav1.5) |
| A-803467 | ~140 nM | >10 µM | >10 µM | >10 µM | >10 µM | ~8.5 µM | >10 µM | ~830 nM | ~60-fold |
| PF-01247324 | ~28 nM | >30 µM | >30 µM | >30 µM | >30 µM | ~3.4 µM | >30 µM | ~1.3 µM | ~120-fold |
| LTGO-33 | nM potency | >600-fold selective vs. Nav1.1-1.7 & 1.9 | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold |
| VX-548 (suzetrigine) | 0.27 nM | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | ~8.1 µM | >100,000-fold |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell line, temperature, voltage protocol). The data presented here are compiled from various sources for comparative purposes.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard method for assessing the potency and selectivity of sodium channel inhibitors is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents from individual cells expressing a specific Nav subtype.
Objective: To determine the concentration-dependent inhibition of a test compound on human Nav1.8 and other Nav subtypes to establish its selectivity profile.
1. Cellular Models:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the alpha subunit of the human sodium channel of interest (e.g., hNav1.1, hNav1.2, ..., hNav1.8). Co-expression with β subunits (e.g., β1 and β2) is often used to ensure proper channel trafficking and function.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with antibiotics for selection and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Electrophysiological Recordings:
-
Apparatus: An automated or manual patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Cells are plated onto glass coverslips prior to recording.
-
A coverslip is transferred to a recording chamber on the microscope stage and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Nav currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
A stable baseline current is recorded for several minutes.
-
The test compound is perfused at increasing concentrations, and the steady-state block at each concentration is measured.
-
A final washout step is performed to assess the reversibility of the block.
-
3. Data Analysis:
-
The peak inward sodium current at each compound concentration is measured.
-
The percentage of inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
Visualizing Experimental Workflows and Selectivity
Diagrams created using Graphviz can effectively illustrate complex experimental processes and conceptual relationships.
Caption: Workflow for Electrophysiological Validation of Nav1.8 Inhibitors.
Caption: Ideal Selectivity Profile of a Nav1.8 Inhibitor.
References
Introduction to the Nav1.8 Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2][3][4] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is responsible for the rising phase of the action potential, particularly in response to noxious stimuli.[2][5][6] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel analgesics that can circumvent the side effects associated with centrally acting opioids.[2][7] The development of selective Nav1.8 inhibitors represents a promising avenue for the management of various pain conditions, including inflammatory and neuropathic pain.[2][8]
Note on "Nav1.8-IN-13"
Publicly available data for a compound specifically designated "this compound" is limited. Therefore, this guide will utilize a well-characterized and selective Nav1.8 inhibitor, PF-01247324, as a representative compound to illustrate the cross-validation of activity in different cellular contexts. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of any novel Nav1.8 inhibitor.
Comparative Activity of a Representative Nav1.8 Inhibitor
The inhibitory activity of a compound against Nav1.8 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the Nav1.8-mediated current. This section compares the potency of our representative inhibitor across different cell lines commonly used in Nav1.8 research.
Table 1: Potency of Representative Nav1.8 Inhibitor (PF-01247324) in Different Cell Lines
| Target | Cell Line | Assay Type | IC50 (nM) |
| Human Nav1.8 | HEK293 | Electrophysiology | 196 |
| Human TTX-R Current | DRG Neurons | Electrophysiology | 331 |
Data sourced from Payne et al., 2015.[7]
Experimental Protocols
The characterization of Nav1.8 inhibitors involves a series of in vitro experiments to determine their potency and selectivity. A key technique employed is manual patch-clamp electrophysiology.
Manual Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
-
Cell Lines:
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a commonly used recombinant expression system. For Nav1.8 studies, these cells are stably transfected to express the human Nav1.8 channel, often along with the β1 subunit to ensure proper channel function and trafficking to the cell membrane.[7]
-
Dorsal Root Ganglion (DRG) Neurons: These are primary sensory neurons endogenously expressing Nav1.8.[5][9] DRG neurons provide a more physiologically relevant system to study the activity of Nav1.8 inhibitors.[9]
-
-
Procedure:
-
Cells are cultured and prepared on coverslips.
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaohm seal").
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit Nav1.8-mediated sodium currents.
-
The inhibitor is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
-
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in Nav1.8 inhibitor characterization and its role in pain signaling, the following diagrams are provided.
Caption: Workflow for Nav1.8 inhibitor characterization.
Caption: Role of Nav1.8 in nociceptive signaling.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Na(v)1.8 sodium channels to action potential electrogenesis in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 9. Leverage our expertise to study Nav 1.8 blockers - Neuroservices-Alliance [neuroservices-alliance.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 plays a crucial role in the transmission of pain signals, making it a significant target for the development of novel analgesics. While the specific compound "Nav1.8-IN-13" does not appear in publicly available scientific literature, this guide provides a comparative analysis of well-characterized Nav1.8 inhibitors, focusing on the independent verification of their mechanisms of action. We will examine key experimental data and protocols used to validate the efficacy and selectivity of these compounds.
Comparative Analysis of Nav1.8 Inhibitors
The development of selective Nav1.8 inhibitors has been a key strategy in pain research. These compounds aim to block the channel's activity, thereby reducing the excitability of nociceptive neurons. Below is a comparison of representative Nav1.8 inhibitors with available data.
| Compound | Mechanism of Action | IC50 (Nav1.8) | Selectivity vs. Other Nav Channels | Supporting Experimental Evidence |
| A-803467 | Potent and selective blocker of Nav1.8 channels. | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | Electrophysiology (Patch Clamp), In vivo pain models (neuropathic and inflammatory pain) |
| PF-04531083 | Selective Nav1.8 channel blocker. | 27 nM | >100-fold vs. Nav1.1, Nav1.2, Nav1.5, Nav1.7 | Electrophysiology, In vivo studies in inflammatory and neuropathic pain models. |
| VX-548 | A selective Nav1.8 inhibitor that has shown efficacy in clinical trials for acute pain. | Not publicly disclosed in detail, but high selectivity is reported. | High selectivity over other Nav subtypes. | Phase 2 and Phase 3 clinical trial data in abdominoplasty and bunionectomy patients, demonstrating significant pain reduction. |
| DSP-2232 | A selective Nav1.8 inhibitor. | 64 nM | High selectivity against other Nav channels. | Preclinical data in rodent models of neuropathic and inflammatory pain. |
Experimental Protocols for Mechanism of Action Verification
The validation of a Nav1.8 inhibitor's mechanism of action relies on a series of well-defined experiments.
1. Electrophysiology (Patch-Clamp Assays):
This is the gold standard for characterizing the interaction of a compound with ion channels.
-
Objective: To directly measure the effect of the compound on Nav1.8 channel currents.
-
Methodology:
-
Cells expressing human Nav1.8 channels (e.g., HEK293 cells) are cultured.
-
Whole-cell patch-clamp recordings are performed.
-
A voltage protocol is applied to elicit Nav1.8 currents.
-
The compound is perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
To assess state-dependence, the effect of the compound on channels in different conformational states (resting, open, inactivated) is measured by varying the holding potential and stimulus frequency.
-
Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.
-
2. In Vivo Pain Models:
These models are crucial for assessing the analgesic efficacy of the compound in a living organism.
-
Objective: To determine if the Nav1.8 inhibitor can reduce pain behaviors in animal models.
-
Common Models:
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents. Mechanical allodynia (response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) are measured.
-
Inflammatory Pain: Injection of complete Freund's adjuvant (CFA) or carrageenan into the paw to induce inflammation. Paw withdrawal thresholds to mechanical or thermal stimuli are assessed.
-
-
Methodology:
-
The pain model is induced in rodents.
-
The baseline pain response is measured.
-
The compound is administered (e.g., orally, intravenously).
-
Pain responses are measured at different time points after administration.
-
A dose-response curve is generated to determine the effective dose.
-
Visualizing Experimental Workflows and Pathways
Caption: Workflow for the validation of a novel Nav1.8 inhibitor.
Caption: The role of Nav1.8 in pain signaling and the mechanism of inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of novel voltage-gated sodium channel 1.8 (Nav1.8) inhibitors, such as the hypothetical Nav1.8-IN-13, against established blockers. By presenting key performance indicators in a standardized format and detailing essential experimental protocols, this document aims to facilitate a rigorous and objective evaluation of new chemical entities targeting Nav1.8 for pain therapeutics.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Its expression is predominantly localized to the peripheral sensory neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons responsible for nociception.[3] Unlike other sodium channel subtypes, Nav1.8 is relatively resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties that allow it to contribute significantly to the upstroke of the action potential in these neurons, particularly during sustained or repetitive firing.[4] These characteristics make Nav1.8 an attractive and genetically validated target for the development of novel analgesics with the potential for a superior safety profile, minimizing the central nervous system side effects associated with non-selective sodium channel blockers and the addictive potential of opioids.[1][5]
Comparative Analysis of Nav1.8 Blockers
A critical step in the development of a new Nav1.8 inhibitor is to benchmark its potency and selectivity against well-characterized compounds. The following table summarizes the in vitro profiles of several known Nav1.8 blockers. Data for a novel compound, such as this compound, should be generated using comparable assays to allow for a direct comparison.
Table 1: In Vitro Potency and Selectivity of Known Nav1.8 Blockers
| Compound | hNav1.8 IC50 (nM) | Selectivity vs. Other Nav Subtypes | Key Features |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert key features based on experimental findings] |
| A-803467 | 8 | >100-fold vs. hNav1.2, hNav1.3, hNav1.5, hNav1.7[6][7][8] | Potent and selective; extensively used as a tool compound in preclinical studies.[9][10] |
| PF-01247324 | 196 (recombinant hNav1.8) | 50-fold vs. hNav1.5; 65-100-fold vs. TTX-sensitive channels[11][12] | Orally bioavailable; demonstrates efficacy in rodent models of inflammatory and neuropathic pain.[11][12] |
| Suzetrigine (VX-548) | 0.27 | ≥ 31,000-fold vs. all other Nav subtypes[1][13] | First-in-class, highly selective, and orally active; has shown efficacy in clinical trials for acute pain.[1][14][15] |
| A-887826 | 8 (rat DRG TTX-R currents) | ~3-fold vs. Nav1.2; ~10-fold vs. TTX-sensitive currents; >30-fold vs. Nav1.5[16] | Potent, voltage-dependent blocker; demonstrates "reverse use-dependence".[13][16] |
Foundational Experimental Protocols
The following section details standardized methodologies for the in vitro and in vivo characterization of novel Nav1.8 inhibitors. Consistent application of these protocols is crucial for generating high-quality, reproducible data for comparative analysis.
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for determining the potency and mechanism of action of ion channel modulators.
Objective: To quantify the inhibitory concentration (IC50) and assess the state-dependence (resting vs. inactivated) and use-dependence of a novel Nav1.8 blocker.
Cell Preparation:
-
HEK293 or CHO cells stably expressing human Nav1.8 (hNav1.8) are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rodents.[17]
-
Cells are plated on glass coverslips 24-48 hours prior to recording.[18]
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[17]
-
Internal (Pipette) Solution (in mM): 140 CsF (or K-Gluconate), 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH (or KOH).[17][18]
Recording Procedure:
-
Establish a giga-ohm seal and achieve whole-cell configuration.[18]
-
Allow the cell to stabilize before initiating voltage-clamp protocols.
-
Tonic Block Protocol: From a holding potential of -100 mV, apply a depolarizing test pulse to 0 mV. Apply increasing concentrations of the test compound to determine the IC50 at a resting state.[18]
-
Inactivated-State Block Protocol: To assess affinity for the inactivated state, use a conditioning prepulse to a more depolarized potential (e.g., -30 mV) to induce inactivation before the test pulse.[18]
-
Use-Dependent Block Protocol: To evaluate frequency-dependent inhibition, apply a train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the presence of the compound.[18]
In Vivo Efficacy: Rodent Pain Models
Animal models are essential for evaluating the analgesic efficacy of a novel compound in a physiological context.
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Objective: To assess the compound's ability to reverse thermal and mechanical hyperalgesia in a model of persistent inflammatory pain.
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of a rat or mouse.[19]
-
At 24 hours post-CFA, establish a baseline pain phenotype by measuring paw withdrawal latency to a thermal stimulus (Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (von Frey filaments).[19]
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral, intraperitoneal).
-
Assess thermal and mechanical thresholds at multiple time points post-dosing to determine the analgesic effect and its duration.[19]
-
2. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
-
Objective: To evaluate the compound's efficacy in a model of nerve injury-induced neuropathic pain.
-
Procedure:
-
Surgically ligate the L5 and/or L6 spinal nerves in a rat or mouse.[4][20]
-
Allow several days for the development of neuropathic pain behaviors, characterized by mechanical allodynia.
-
Establish a baseline by measuring the paw withdrawal threshold to von Frey filaments.
-
Administer the test compound or vehicle.
-
Measure mechanical thresholds at various time points post-dosing to assess the reversal of allodynia.[19][20]
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures can aid in understanding the mechanism of action and the drug discovery process.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain [painmedicinenews.com]
- 6. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 7. pnas.org [pnas.org]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 13. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. | Semantic Scholar [semanticscholar.org]
- 16. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a representative preclinical Nav1.8 inhibitor, Nav1.8-IN-13 (using A-803467 as a well-documented analogue), against emerging clinical candidates. This guide synthesizes preclinical and clinical data to assess their translational potential in the development of novel pain therapeutics.
The voltage-gated sodium channel Nav1.8 has emerged as a key target in pain signaling. Predominantly expressed in peripheral nociceptive neurons, its role in the transmission of pain signals is well-established.[1][2][3][4] Inhibition of Nav1.8 presents a promising non-opioid therapeutic strategy for a variety of pain states.[1][5][6] This guide compares the preclinical profile of a potent and selective Nav1.8 inhibitor, represented here by A-803467, with the profiles of clinical candidates such as Suzetrigine (VX-548) from Vertex Pharmaceuticals and LTG-001 from Latigo Biotherapeutics.
Comparative Efficacy and Selectivity
The development of selective Nav1.8 inhibitors is crucial to minimize off-target effects. The following tables summarize the in vitro potency and selectivity of the selected compounds against various sodium channel subtypes, as well as their in vivo efficacy in preclinical pain models.
| Compound | Nav1.8 IC50 (nM) | Selectivity vs. Nav1.5 (fold) | Selectivity vs. Nav1.7 (fold) | Reference |
| A-803467 (this compound analogue) | 8 | >1000 | >100 | [7] |
| Suzetrigine (VX-548) | Not explicitly stated in preclinical data, but described as highly selective | >31,000 | >31,000 | [8][9][10] |
| LTG-001 | Not explicitly stated in preclinical data, but described as highly selective | Not specified | Not specified | [11] |
| PF-01247324 | 196 (recombinant human) | >50 | >50 | [12][13][14] |
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors. This table highlights the high selectivity of the clinical candidates, a key attribute for a favorable safety profile.
| Compound | Animal Model | Pain Type | Efficacy | Reference |
| A-803467 (this compound analogue) | Rat | Neuropathic (Spinal Nerve Ligation) | ED50 = 47 mg/kg (i.p.) | [15] |
| Rat | Inflammatory (CFA) | ED50 = 41 mg/kg (i.p.) | [15] | |
| Suzetrigine (VX-548) | Animal models | Inflammatory and Neuropathic | Significant reduction in nociceptive behaviors | [6] |
| LTG-001 | Not specified | Acute and Chronic | In development for these indications | [16][17][18][19] |
| PF-01247324 | Rat | Inflammatory (Carrageenan) | Significant effect at 30 mg/kg | [13] |
| Rat | Inflammatory (CFA) | Significant effect at exposures of 0.126 µM | [13] |
Table 2: In Vivo Efficacy in Preclinical Pain Models. This table demonstrates the analgesic effects of these inhibitors across different pain modalities.
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is essential for the clinical success of a drug candidate. The table below compares key pharmacokinetic parameters.
| Compound | Administration | Bioavailability | Tmax | Half-life | Reference |
| A-803467 (this compound analogue) | Intraperitoneal | Poor oral bioavailability | Not specified | Not specified | [20] |
| Suzetrigine (VX-548) | Oral | Orally bioavailable | Not specified | Not specified | [8] |
| LTG-001 | Oral | Orally bioavailable | ~1.5 hours | Not specified | [16][17][18] |
| PF-01247324 | Oral | 91% (rat) | ~0.5 hours (rat) | 4 hours (rat), predicted ≥10 hours (human) | [12] |
Table 3: Pharmacokinetic Properties. The clinical candidates demonstrate improved oral bioavailability compared to the early preclinical compound A-803467.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to assess these compounds, the following diagrams are provided.
Experimental Protocols
In Vitro Electrophysiology: Automated Patch Clamp
-
Objective: To determine the potency (IC50) and selectivity of compounds against human Nav1.8 and other Nav channel subtypes.
-
Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel of interest (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8).
-
Apparatus: Automated patch-clamp systems such as the Qube 384 or IonWorks Quattro are utilized for high-throughput screening.[21][22]
-
Method:
-
Cells are cultured and prepared for the assay according to the instrument manufacturer's protocols.
-
Whole-cell voltage-clamp recordings are performed.
-
A specific voltage protocol is applied to elicit sodium currents. This typically involves a holding potential followed by a depolarizing pulse to activate the channels.
-
Compound solutions at various concentrations are applied to the cells.
-
The inhibition of the sodium current is measured at each concentration to generate a concentration-response curve.
-
IC50 values are calculated by fitting the data to a logistical equation.
-
-
Data Analysis: Selectivity is determined by comparing the IC50 value for Nav1.8 to the IC50 values for other Nav channel subtypes.
In Vivo Pain Models: Neuropathic and Inflammatory Pain
-
Objective: To assess the analgesic efficacy of Nav1.8 inhibitors in relevant animal models of pain.
-
Animal Models:
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA Model): Unilateral intraplantar injection of CFA into the hind paw of rats or mice induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[15][23]
-
Neuropathic Pain (Spinal Nerve Ligation - SNL Model): Ligation of the L5 and L6 spinal nerves in rats produces a robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[15][24]
-
-
Compound Administration: Compounds are typically administered systemically, for example, via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.
-
Thermal Hyperalgesia: Measured using the Hargreaves plantar test. The latency to paw withdrawal from a radiant heat source is recorded.
-
-
Method:
-
Baseline behavioral responses are measured before induction of the pain model.
-
The pain model (CFA or SNL) is induced.
-
After a set period for the pain state to develop, the test compound or vehicle is administered.
-
Behavioral testing is conducted at various time points after compound administration.
-
-
Data Analysis: The dose-dependent reversal of hyperalgesia or allodynia is quantified, and the ED50 (the dose required to produce a 50% maximal effect) is calculated.
Conclusion
The progression from preclinical candidates like A-803467 to clinical-stage molecules such as Suzetrigine (VX-548) and LTG-001 demonstrates significant advancements in optimizing the properties of Nav1.8 inhibitors for human use. Key improvements in oral bioavailability and selectivity are evident in the clinical candidates. While preclinical models provide a strong rationale for the therapeutic potential of Nav1.8 inhibition, the successful translation to clinical efficacy, as seen with Suzetrigine, marks a pivotal step towards a new class of non-opioid analgesics. Future research will likely focus on further refining the safety and efficacy profiles of these compounds and exploring their utility in a broader range of pain conditions.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 3. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Painful Research: Identification of a Small-Molecule Inhibitor that Selectively Targets Nav1.8 Sodium Channels [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharmadive.com [biopharmadive.com]
- 12. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 15. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Latigo Biotherapeutics Announces Positive Phase 1 Data for Lead Non-Opioid Pain Medicine Candidate and Appoints Neil Singla, M.D., Chief Medical Officer - Latigo Biotherapeutics [latigobio.com]
- 17. Latigo Biotherapeutics Announces Positive Phase 1 Data for Lead Non-Opioid Pain Medicine Candidate and Appoints Neil Singla, M.D., Chief Medical Officer [prnewswire.com]
- 18. Latigo Biotherapeutics Granted FDA Fast Track Designation for LTG-001, Potential Best-in-Class Nav1.8 Inhibitor for the Non-Opioid Treatment of Acute Pain - Latigo Biotherapeutics [latigobio.com]
- 19. Latigo Biotherapeutics Granted FDA Fast Track Designation for LTG-001, Potential Best-in-Class Nav1.8 Inhibitor for the Non-Opioid Treatment of Acute Pain [prnewswire.com]
- 20. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 23. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the initial preclinical data for the novel Nav1.8 inhibitor, Nav1.8-IN-13. As the reproducibility of scientific findings is paramount, this document serves as a foundational reference for future independent validation studies. All data presented herein is derived from the primary patent literature, as no peer-reviewed studies have been published to date.
Nav1.8, a voltage-gated sodium channel, is a well-established therapeutic target for the treatment of pain.[1][2] Its preferential expression in peripheral nociceptive neurons suggests that its inhibition could provide analgesia with a reduced risk of central nervous system side effects.[1][2] A growing number of selective Nav1.8 inhibitors are in development, with the recent FDA approval of suzetrigine (B10856436) (VX-548) marking a significant milestone in this field. In this context, the emergence of new chemical entities such as this compound warrants a thorough evaluation of their initial findings.
This compound, also identified as "compound 16" in patent literature from Shanghai Huilun Life Science, has been described as a potent Nav1.8 inhibitor.[1] This guide synthesizes the available data from the source patent to provide a clear and structured overview of its chemical properties, synthesis, and initial biological characterization.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the primary patent literature.
| Parameter | Value | Method | Source |
| pIC50 | 7.9 | Not Specified | MedChemExpress Product Listing |
| Molecular Weight | 488.1 (M+H)+ | LCMS | Patent WO2024046253A1[1] |
Note: The pIC50 value is provided by a commercial vendor and the experimental details for its determination are not publicly available. The primary patent does not report a specific IC50 or pIC50 value but describes the compound as having an "excellent in-vitro inhibitory effect on Nav 1.8".
Experimental Protocols
A critical aspect of reproducibility is the detailed reporting of experimental methods. Below are the methodologies described in the patent for the synthesis and initial biological evaluation of this compound.
Synthesis of this compound (Compound 16)
The synthesis of this compound is described in patent WO2024046253A1.[1] The final step of the synthesis involves the reaction of intermediate compounds, followed by purification.
Reaction: The patent describes a reaction mixture that is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) until completion.
Purification: The reaction mixture is concentrated, and the resulting residue is purified by preparative high-performance liquid chromatography (prep-HPLC) using a mobile phase containing 0.01% ammonia (B1221849) water.
Final Product: The purified product is obtained as a white solid.
Analytical Characterization:
-
LCMS: [M+H]+ = 488.1
-
¹H NMR (400MHz, CDCl₃): δ 11.38 (s, 1H), 9.92 (s, 1H), 8.83 (s, 1H), 8.69 (s, 1H)
A detailed, step-by-step synthesis protocol for the precursor molecules is provided within the full patent document.
In Vitro Electrophysiology Assay
The patent discloses the use of a whole-cell patch-clamp assay to evaluate the inhibitory effect of their compounds on Nav1.8 channels.
Cell Line: The specific cell line used for heterologous expression of the Nav1.8 channel is not explicitly stated in the provided excerpts.
Recording Conditions:
-
Whole-cell patch-clamp configuration.
-
Holding Potential: -120mV for 30ms.
-
Depolarization Step: 0mV for 50ms.
-
Repolarization Step: -50mV for 5s (this voltage is noted to be based on the half-inactivation voltage from current-voltage relationship tests).
-
Return to Holding Potential: -120mV for 20ms before the next depolarization.
Visualizing the Experimental Workflow
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for the synthesis and evaluation of this compound.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Voltage-clamp protocol for recording Nav1.8 currents.
Signaling Pathway Context
Nav1.8 channels are key contributors to the generation and propagation of action potentials in nociceptive neurons. Their inhibition is intended to dampen the pain signaling cascade.
Caption: Simplified diagram of Nav1.8's role in pain signaling and the inhibitory action of this compound.
Conclusion and Path Forward
The initial data from patent literature suggests that this compound is a novel and potent inhibitor of the Nav1.8 channel. However, the lack of peer-reviewed, independently verified data means that the reproducibility of these findings is yet to be established. This guide provides the foundational information necessary for other laboratories to synthesize, characterize, and evaluate this compound. Future studies should aim to:
-
Independently synthesize and confirm the chemical structure and purity of this compound.
-
Determine the IC50 of this compound against human Nav1.8 channels using standardized electrophysiological techniques.
-
Assess the selectivity of this compound against other Nav channel subtypes (e.g., Nav1.5, Nav1.7) and other relevant off-targets.
-
Evaluate the in vivo efficacy of this compound in established animal models of pain.
-
Characterize the pharmacokinetic and pharmacodynamic properties of the compound.
By systematically addressing these points, the scientific community can build a comprehensive and validated understanding of the therapeutic potential of this compound.
References
Safety Operating Guide
Immediate Safety Notice: Information regarding the specific chemical compound "Nav1.8-IN-13," including a Safety Data Sheet (SDS), is not publicly available. This indicates that "this compound" may be an internal research compound identifier and not a commercially available chemical. The absence of an SDS means its specific hazards, handling requirements, and environmental risks are unknown. Under no circumstances should this compound be disposed of through standard laboratory waste streams without proper hazard identification.
The disposal of unidentified chemicals is strictly regulated to ensure the safety of personnel and the protection of the environment.[1][2] The responsibility for the proper identification and disposal of such materials rests with the generating laboratory or institution.[1][3]
Procedural Guidance for the Disposal of Unidentified Chemicals Like this compound
If you are in possession of a substance labeled "this compound" or any other unidentified chemical, it is critical to follow a strict protocol to ensure safety and compliance. The following steps provide a general framework; however, you must consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.
Step 1: Preliminary In-Lab Assessment (Do Not Open the Container)
-
Consult with Personnel: Inquire with all current and former laboratory personnel who may have knowledge of the substance. Check laboratory notebooks and chemical inventories for any records corresponding to "this compound."
-
Inspect the Container: Without opening it, carefully examine the container and its label for any additional markings, such as chemical structures, formulas, or hazard symbols, that could aid in its identification.[4] Note the condition of the container.[4]
Step 2: Isolate and Secure the Material
-
Segregate the Container: Safely place the container with the unknown chemical in a designated, secure area away from incompatible materials.[1] Secondary containment, such as placing the container in a larger, chemically resistant tray or bucket, is highly recommended.
-
Label as "Unknown": Clearly label the container with "Caution: Unknown Chemical - Do Not Use or Dispose."[1] Include the date it was found and the name of the person who discovered it.
Step 3: Contact Your Environmental Health & Safety (EHS) Department
-
Report the Unknown Chemical: Immediately contact your institution's EHS department. They are trained to manage hazardous and unknown waste and will provide specific instructions for your situation.
-
Provide Information: Furnish the EHS team with all available information from your preliminary assessment.
-
Arrange for Professional Analysis and Disposal: The EHS department will coordinate the analysis and subsequent disposal of the unknown chemical, typically through a certified hazardous waste contractor.[1][5] Be aware that the cost of this analysis and disposal is usually charged back to the generating department or principal investigator.[1][2][4]
Important: Never attempt to dispose of an unknown chemical by pouring it down the drain, placing it in regular trash, or mixing it with other waste streams.[1] Doing so can lead to dangerous chemical reactions, environmental contamination, and significant legal penalties.
General Laboratory Chemical Waste Management Best Practices
To prevent the accumulation of unknown chemicals and ensure a safe laboratory environment, adhere to the following principles:
| Best Practice | Description |
| Proper Labeling | All chemical containers, including reaction vessels and temporary storage, must be clearly labeled with the full chemical name, concentration, hazard information, and the date it was created.[2][6] |
| Regular Inspections | Periodically inspect stored chemicals and their labels to ensure they are in good condition and legible.[4] |
| Inventory Management | Maintain an accurate and up-to-date chemical inventory. |
| Waste Segregation | Keep different classes of chemical waste in separate, compatible, and clearly labeled containers.[7] |
| Timely Disposal | Arrange for the disposal of unwanted or expired chemicals promptly through your EHS department. |
Data Presentation and Visualizations for this compound
Due to the lack of publicly available information for a compound specifically named "this compound," the following required elements cannot be provided:
-
Quantitative Data Table: No physical or chemical property data is available.
-
Experimental Protocols: No specific experimental methodologies involving this compound could be found.
-
Signaling Pathway/Workflow Diagram: Without knowing the compound's mechanism of action, a relevant diagram cannot be generated.
To illustrate a general laboratory workflow for handling an unknown chemical, the following diagram is provided.
Caption: General workflow for the safe handling and disposal of an unidentified laboratory chemical.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
